Product packaging for 6-Chloro-2-methylhept-2-ene(Cat. No.:CAS No. 80325-37-7)

6-Chloro-2-methylhept-2-ene

Cat. No.: B15434989
CAS No.: 80325-37-7
M. Wt: 146.66 g/mol
InChI Key: MPUQSYDHMKFTGX-UHFFFAOYSA-N
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Description

6-Chloro-2-methylhept-2-ene ( 80325-37-7) is an organic compound with the molecular formula C8H15Cl and a molecular weight of 146.66 g/mol . This chloroalkene features a chlorine atom at the 6-position and a methyl group at the 2-position of a seven-carbon hept-2-ene chain. With a LogP value of 3.36 , it exhibits relatively high hydrophobicity, which can influence its solubility and behavior in organic reaction systems. The compound serves as a versatile synthetic intermediate and building block in organic chemistry research . It has been utilized in various synthetic routes, as documented in chemical literature, for the construction of more complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15Cl B15434989 6-Chloro-2-methylhept-2-ene CAS No. 80325-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80325-37-7

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

6-chloro-2-methylhept-2-ene

InChI

InChI=1S/C8H15Cl/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3

InChI Key

MPUQSYDHMKFTGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

6-Chloro-2-methylhept-2-ene chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 6-Chloro-2-methylhept-2-ene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopy to propose synthetic routes and predict spectral characteristics.

Chemical Structure and Identifiers

This compound is a halogenated alkene with the molecular formula C8H15Cl.[1][2] Its structure consists of a seven-carbon heptene backbone with a chlorine atom at the 6th position and a methyl group at the 2nd position, which is also part of the carbon-carbon double bond.

Systematic IUPAC Name: this compound[2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While experimental data is scarce, computational models provide estimated properties for this compound.

PropertyValueSource
Molecular Weight 146.66 g/mol PubChem[2]
Molecular Formula C8H15ClPubChem[2]
CAS Number 80325-37-7Guidechem[1]
XLogP3 3.6PubChem[2]
Complexity 90.7PubChem[2]

Proposed Synthetic Routes

Several plausible synthetic pathways can be proposed for the laboratory-scale synthesis of this compound.

From 6-Methylhept-5-en-2-one

A potential precursor for the synthesis is 6-methylhept-5-en-2-one.[1][3][4] The synthesis could proceed via a two-step process: reduction of the ketone to the corresponding allylic alcohol, followed by chlorination.

synthesis_from_ketone start 6-Methylhept-5-en-2-one intermediate 6-Methylhept-5-en-2-ol start->intermediate 1. NaBH4, MeOH 2. Workup product This compound intermediate->product SOCl2, Pyridine

Caption: Proposed synthesis from 6-Methylhept-5-en-2-one.

Experimental Protocol (Proposed):

  • Reduction: To a cooled solution (0 °C) of 6-methylhept-5-en-2-one in methanol, sodium borohydride is added portion-wise. The reaction is stirred for 2-3 hours at room temperature and then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-methylhept-5-en-2-ol.

  • Chlorination: The crude alcohol is dissolved in pyridine and cooled to 0 °C. Thionyl chloride is added dropwise with stirring.[5][6][7][8][9] The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then poured onto ice and extracted with diethyl ether. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the crude product is purified by fractional distillation under reduced pressure.

From 2-Methylhept-2-ene

Direct allylic chlorination of 2-methylhept-2-ene is another potential route. N-Chlorosuccinimide (NCS) in the presence of a radical initiator is a common reagent for this transformation.

synthesis_from_alkene start 2-Methylhept-2-ene product This compound start->product NCS, CCl4, AIBN (reflux)

Caption: Proposed synthesis from 2-Methylhept-2-ene.

Experimental Protocol (Proposed):

  • A mixture of 2-methylhept-2-ene, N-chlorosuccinimide (NCS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous calcium chloride, and the solvent is evaporated.

  • The resulting crude product is purified by fractional distillation under reduced pressure.

Proposed Characterization Methods

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the proton on the carbon bearing the chlorine, and the various methyl and methylene groups. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the anisotropy of the double bond.[10][11][12][13][14]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon atom attached to the chlorine, and the remaining sp³ hybridized carbons.

Predicted ¹H NMR Chemical Shift Ranges:

Proton(s)Predicted Chemical Shift (ppm)
Vinylic H5.0 - 5.5
H-C-Cl3.5 - 4.5
Allylic CH₂2.0 - 2.5
Vinylic CH₃1.6 - 1.8
Other CH₃, CH₂0.9 - 1.5
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (sp²) stretch3000 - 3100Medium
C-H (sp³) stretch2850 - 3000Strong
C=C stretch1640 - 1680Medium to Weak
C-Cl stretch550 - 850Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. A key feature will be the presence of an M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15][16][17][18]

Expected Mass Spectral Features:

Featurem/z
Molecular Ion (M⁺)146 (for ³⁵Cl)
Isotopic Peak (M+2)148 (for ³⁷Cl)
Fragmentation PeaksLoss of Cl, alkyl fragments

Safety and Handling

Chlorinated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Biological Activity and Toxicity

While no specific biological activity has been reported for this compound, chlorinated alkenes as a class are known to have toxicological properties. Some chlorinated alkenes have been shown to be potential carcinogens and can be metabolized to reactive intermediates.[23][24][25][26][27] Therefore, this compound should be handled with care, and exposure should be minimized.

Disclaimer: The experimental protocols and predicted data in this guide are based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

References

6-Chloro-2-methylhept-2-ene IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methylhept-2-ene, a halogenated alkene of interest in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a logical workflow for its preparation. Due to the limited availability of experimental data in public literature, this guide combines established general methodologies with computational data to serve as a valuable resource for researchers.

Chemical Identity and Properties

This compound is a monochlorinated derivative of 2-methylhept-2-ene. Its chemical structure features a trisubstituted double bond and a chiral center at the carbon atom bearing the chlorine atom.

IUPAC Name: this compound[1] CAS Number: 80325-37-7[1][2] Molecular Formula: C₈H₁₅Cl[1][2] Synonyms: (+/-)-6-chloro-2-methyl-2-heptene, 2-chloro-6-methyl-5-heptene, 2-Heptene, 6-chloro-2-methyl-[2]

Physicochemical Properties

Experimental physical and spectral data for this compound are not extensively reported in the available literature. The following table summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Weight 146.66 g/mol PubChem[1]
Exact Mass 146.0862282 DaPubChem[1]
XLogP3-AA (LogP) 3.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Rotatable Bond Count 3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]

Synthesis of this compound

Proposed Experimental Protocol: Hydrochlorination of 2-methyl-1,3-heptadiene

This protocol is based on general procedures for the hydrochlorination of conjugated dienes.

Objective: To synthesize this compound via 1,4-addition of HCl to 2-methyl-1,3-heptadiene.

Materials:

  • 2-methyl-1,3-heptadiene

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of 2-methyl-1,3-heptadiene in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. The flask is cooled in an ice bath to 0 °C.

  • Hydrochlorination: Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. Alternatively, a pre-prepared solution of HCl in anhydrous diethyl ether can be added dropwise. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion of the reaction, the mixture is carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be a mixture of 1,2- and 1,4-addition products, is purified by fractional distillation or column chromatography to isolate the desired this compound.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Logical Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup and Purification Start Start Prepare solution of 2-methyl-1,3-heptadiene in anhydrous ether Prepare solution of 2-methyl-1,3-heptadiene in anhydrous ether Start->Prepare solution of 2-methyl-1,3-heptadiene in anhydrous ether Cool reaction mixture to 0 C Cool reaction mixture to 0 C Prepare solution of 2-methyl-1,3-heptadiene in anhydrous ether->Cool reaction mixture to 0 C Introduce anhydrous HCl Introduce anhydrous HCl Cool reaction mixture to 0 C->Introduce anhydrous HCl Monitor reaction progress (TLC/GC) Monitor reaction progress (TLC/GC) Introduce anhydrous HCl->Monitor reaction progress (TLC/GC) Monitor reaction progress (TLC/GC)->Introduce anhydrous HCl No Reaction_Complete Reaction_Complete Monitor reaction progress (TLC/GC)->Reaction_Complete Quench with NaHCO3 solution Quench with NaHCO3 solution Reaction_Complete->Quench with NaHCO3 solution Yes Extract with diethyl ether Extract with diethyl ether Quench with NaHCO3 solution->Extract with diethyl ether Wash with brine Wash with brine Extract with diethyl ether->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Concentrate in vacuo Concentrate in vacuo Dry with MgSO4->Concentrate in vacuo Purify by distillation/chromatography Purify by distillation/chromatography Concentrate in vacuo->Purify by distillation/chromatography Characterize product Characterize product Purify by distillation/chromatography->Characterize product End End Characterize product->End

Caption: A logical workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The reaction of 2-methyl-1,3-heptadiene with HCl proceeds through a carbocation intermediate which can exist in two resonance forms, leading to the formation of both 1,2- and 1,4-addition products.

Reaction_Mechanism Reaction Mechanism: Hydrochlorination of 2-methyl-1,3-heptadiene Reactants 2-methyl-1,3-heptadiene + HCl Carbocation_Intermediate Allylic Carbocation Intermediate Reactants->Carbocation_Intermediate Resonance_Structures Resonance Forms Carbocation_Intermediate->Resonance_Structures Resonance Product_1_2 1,2-Adduct (4-Chloro-2-methylhept-2-ene) Resonance_Structures->Product_1_2 Cl- attack at C4 Product_1_4 1,4-Adduct (this compound) Resonance_Structures->Product_1_4 Cl- attack at C6

Caption: A simplified diagram of the reaction pathway.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of chemistry. While experimental data is limited, this document offers a solid foundation for its synthesis and handling based on established chemical principles and computational data. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-2-methylhept-2-ene (CAS No. 80325-37-7). Due to a notable lack of experimentally determined data in publicly available literature, this document primarily presents computed properties and inferred chemical behavior based on its structural characteristics as a secondary allylic chloride. The guide covers molecular structure, physical property predictions, potential synthetic pathways with a generalized experimental protocol, expected chemical reactivity, and essential safety and handling considerations. This document aims to serve as a foundational resource for researchers and professionals interested in this compound, highlighting areas where further empirical investigation is required.

Introduction

This compound is an organochlorine compound with the molecular formula C₈H₁₅Cl. Its structure, featuring a chlorine atom at the 6-position and a double bond between the 2 and 3 positions, classifies it as a secondary allylic chloride. This structural motif is of significant interest in organic synthesis due to the enhanced reactivity of the carbon-chlorine bond, making it a potential intermediate for the introduction of various functional groups. This guide synthesizes the available information on this molecule to facilitate its potential application in research and development.

Molecular Structure and Identification

The fundamental identifiers and structural details of this compound are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 80325-37-7[1][2]
Molecular Formula C₈H₁₅Cl[1][2]
Molecular Weight 146.66 g/mol [1]
Canonical SMILES CC(CCC=C(C)C)Cl[1]
InChI InChI=1S/C8H15Cl/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3[1]
InChIKey MPUQSYDHMKFTGX-UHFFFAOYSA-N[1]

Physical Properties

PropertyValue (Computed/Estimated)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water (predicted). Soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane (inferred).
XLogP3 3.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 0 Ų[1]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route is the allylic chlorination of the parent alkene, 2-methylhept-2-ene.

Proposed Synthetic Pathway

The most direct conceptual pathway to this compound is the regioselective chlorination of 2-methylhept-2-ene at the allylic position.

Synthetic Pathway 2-methylhept-2-ene 2-Methylhept-2-ene product This compound 2-methylhept-2-ene->product Allylic Chlorination reagents + NBS or NCS (Initiator, Solvent)

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol: Allylic Chlorination

This protocol is a generalized procedure based on standard methods for allylic chlorination and should be optimized for this specific substrate.

  • Reaction Setup: To a solution of 2-methylhept-2-ene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as the halogen source. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically added in a catalytic amount.

  • Reaction Execution: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction should be monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the secondary allylic chloride functional group.

Nucleophilic Substitution Reactions

As an allylic chloride, the compound is expected to be significantly more reactive towards nucleophilic substitution than its saturated analogue, 2-chloro-2-methylheptane. This enhanced reactivity is due to the stabilization of the carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism) by the adjacent π-system of the double bond.

It is likely to undergo Sₙ2 reactions with a variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to yield the corresponding substitution products. Due to the secondary nature of the chloride, Sₙ1 reactions may also be possible, particularly with weaker nucleophiles in polar protic solvents.

Reactivity start This compound product Substituted Product start->product Sₙ1 or Sₙ2 nucleophile Nucleophile (e.g., OH⁻, CN⁻, OR⁻, NH₃)

Caption: Nucleophilic substitution of this compound.

Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound is expected to undergo elimination reactions to form dienes.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. For research purposes, it would be necessary to synthesize the compound and perform these analyses for full characterization.

Safety and Handling

Specific safety and handling data for this compound is not available. The following recommendations are based on the general properties of chlorinated hydrocarbons and allylic chlorides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a molecule of interest due to its potential as a synthetic intermediate. However, there is a significant lack of experimentally determined physical and chemical data for this compound. This guide has provided a summary of the available computed properties, a plausible synthetic approach, and an overview of its expected reactivity based on its chemical structure. It is imperative that any future work with this compound includes its empirical characterization to validate the information presented herein and to ensure its safe and effective use in a laboratory setting.

References

Spectroscopic Profile of 6-Chloro-2-methylhept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Chloro-2-methylhept-2-ene (C₈H₁₅Cl). Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and is intended to provide a reference for the identification and characterization of this molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.10t1HH-3
~3.95m1HH-6
~2.05m2HH-4
~1.70s3HH-1
~1.65m2HH-5
~1.60s3HC2-CH₃
~1.50d3HH-7
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Atom
~135.0C-2
~124.5C-3
~60.0C-6
~38.0C-5
~30.0C-4
~25.5C-7
~23.0C2-CH₃
~18.0C-1
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H Stretch
~2960-2850StrongC-H Stretch (Alkyl)
~1670MediumC=C Stretch
~1450MediumC-H Bend (Alkyl)
~830Medium=C-H Bend
~750StrongC-Cl Stretch
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
146/148~20 / ~7[M]⁺ / [M+2]⁺ (Molecular Ion Peak)
111~30[M - Cl]⁺
83~100[C₆H₁₁]⁺
69~80[C₅H₉]⁺
55~60[C₄H₇]⁺
41~90[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid IR cell.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or Solution Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum IR_Acq->IR_Analysis MS_Analysis Mass Spectrum MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-Chloro-2-methylhept-2-ene, a halogenated alkene of potential interest in chemical synthesis and drug discovery. Extensive database searches have revealed no evidence of this compound as a naturally occurring molecule. Therefore, this document focuses on its chemical and physical properties, a plausible synthetic route, and a discussion of its potential biological activities based on structure-activity relationships of related chlorinated compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₈H₁₅Cl.[1] Its chemical structure consists of a seven-carbon chain with a double bond at the second carbon and a chlorine atom at the sixth carbon, which is also substituted with a methyl group. The physicochemical properties of this compound have been computationally predicted and are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅ClPubChem[1]
Molecular Weight 146.66 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 80325-37-7PubChem[1]
Canonical SMILES CC(CCC=C(C)C)ClPubChem[1]
InChI Key MPUQSYDHMKFTGX-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (LogP) 3.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 3PubChem[1]
Complexity 90.7PubChem[1]
Monoisotopic Mass 146.0862282 DaPubChem[1]

Synthesis of this compound

Given the absence of known natural sources, this compound must be prepared synthetically. A plausible and efficient method for its synthesis is via the reaction of the corresponding tertiary alcohol, 2-methylhept-6-en-2-ol, with concentrated hydrochloric acid. This reaction proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.

Proposed Synthetic Pathway

The overall reaction is as follows:

2-methylhept-6-en-2-ol + HCl → this compound + H₂O

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid (HCl), which converts the poor leaving group (-OH) into a good leaving group (H₂O). The departure of the water molecule results in the formation of a stable tertiary carbocation. In the final step, the chloride ion (Cl⁻) acts as a nucleophile and attacks the carbocation to form the final product, this compound.

Synthesis_Pathway cluster_intermediates Intermediates Reactant1 2-methylhept-6-en-2-ol Intermediate1 Protonated Alcohol Reactant1->Intermediate1 Protonation Reactant2 HCl (conc.) Intermediate2 Tertiary Carbocation Intermediate1->Intermediate2 Loss of H₂O Product2 H₂O Intermediate1->Product2 Leaving Group Product1 This compound Intermediate2->Product1 Nucleophilic Attack by Cl⁻

References

Thermal Stability and Degradation of 6-Chloro-2-methylhept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 6-Chloro-2-methylhept-2-ene. Due to a lack of specific experimental data for this compound in publicly available literature, this guide synthesizes information from analogous chlorinated hydrocarbons to predict its thermal behavior. The primary anticipated degradation pathway is dehydrochlorination, a common reaction for this class of molecules. This document outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate further research and quantitative analysis of this compound.

Introduction

This compound is a halogenated alkene of interest in various chemical syntheses. Understanding its thermal stability is crucial for determining safe handling, storage, and reaction conditions, particularly in applications where it may be subjected to elevated temperatures. Thermal degradation can lead to the formation of corrosive byproducts, such as hydrogen chloride, and other undesirable impurities, impacting product purity and process safety. This guide provides a theoretical framework for its degradation and practical methodologies for its experimental investigation.

Predicted Thermal Degradation Pathways

Based on the thermal behavior of similar chlorinated alkenes, the primary degradation pathway for this compound is expected to be dehydrochlorination.[1][2][3] This process involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a new carbon-carbon double bond and hydrogen chloride gas.

Given the structure of this compound, two primary dehydrochlorination products are plausible, leading to the formation of conjugated dienes. The stability of the resulting diene will likely influence the favored reaction pathway.

G cluster_main Predicted Dehydrochlorination of this compound cluster_products Degradation Products start This compound heat Thermal Stress start->heat Initiation product1 2-Methylhepta-2,5-diene heat->product1 Pathway A product2 6-Methylhepta-2,5-diene heat->product2 Pathway B hcl Hydrogen Chloride (HCl) heat->hcl G cluster_workflow TGA Experimental Workflow A Instrument Calibration B Sample Preparation (5-10 mg in sealed pan) A->B C Set Atmosphere (Inert Gas Flow) B->C D Define Temperature Program (e.g., 10 °C/min ramp) C->D E Run TGA Experiment D->E F Data Analysis (Mass Loss vs. Temperature) E->F G cluster_workflow DSC Experimental Workflow A Instrument Calibration B Sample Preparation (2-5 mg in hermetic pan) A->B C Set Atmosphere (Inert Gas Flow) B->C D Define Temperature Program (e.g., 10 °C/min ramp) C->D E Run DSC Experiment D->E F Data Analysis (Heat Flow vs. Temperature) E->F

References

Solubility Profile of 6-Chloro-2-methylhept-2-ene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-2-methylhept-2-ene in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this document presents an estimated solubility profile based on the known behavior of structurally similar haloalkanes and general principles of organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their own laboratory settings.

Estimated Solubility of this compound

Based on the principle of "like dissolves like," this compound, a halogenated alkene, is expected to be readily soluble in a wide range of organic solvents.[1][2][3][4][5] The presence of the chloro- group introduces some polarity, but the dominant feature is the nonpolar seven-carbon chain. Therefore, it will exhibit higher solubility in nonpolar or weakly polar organic solvents.[1] The following table summarizes the estimated solubility of this compound in common organic solvents. These estimations are derived from data for similar compounds such as 2-chloro-2-methylpentane and 1-chloro-2-methylpropane, which are known to be soluble in solvents like chloroform, DMSO, ethyl acetate, and methanol.[6][7]

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventEstimated Solubility
Halogenated ChloroformHighly Soluble
DichloromethaneHighly Soluble
Ethers Diethyl EtherHighly Soluble
Tetrahydrofuran (THF)Highly Soluble
Aromatic Hydrocarbons TolueneHighly Soluble
BenzeneHighly Soluble
Ketones AcetoneSoluble
Methyl Ethyl KetoneSoluble
Alcohols MethanolModerately Soluble
EthanolSoluble
IsopropanolSoluble
Esters Ethyl AcetateSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sparingly Soluble
AcetonitrileSparingly Soluble
Nonpolar HexaneHighly Soluble
HeptaneHighly Soluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method.[8][9]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be visually apparent to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved microparticles.

    • Dilute the sample with the same solvent to a concentration suitable for the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC).

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of sample taken

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to solvent equilibrate Shake at constant temperature (24-72h) prep->equilibrate Establish equilibrium separate Settle or centrifuge equilibrate->separate Separate phases sample Sample and filter supernatant separate->sample Obtain clear sample analyze Analyze concentration (e.g., GC) sample->analyze Quantify solute calculate Calculate solubility analyze->calculate Determine solubility

Experimental Workflow for Solubility Determination
Solvent Polarity and Solubility Relationship

The solubility of a nonpolar to weakly polar solute like this compound is highly dependent on the polarity of the solvent. The following diagram illustrates this relationship.

solubility_relationship Logical Relationship: Solvent Polarity and Solubility cluster_solvents Organic Solvents solute This compound (Weakly Polar) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar Strong van der Waals interactions polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF) solute->polar_aprotic Dipole-dipole and van der Waals interactions polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) solute->polar_protic Weaker interactions due to solvent H-bonding solubility_high High Solubility nonpolar->solubility_high solubility_moderate Moderate to Good Solubility polar_aprotic->solubility_moderate solubility_lower Lower Solubility polar_protic->solubility_lower

Logical Relationship: Solvent Polarity and Solubility

References

Methodological & Application

Application Note: Investigating 6-Chloro-2-methylhept-2-ene as a Non-Natural Precursor for Novel Terpene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpenoids are a vast class of natural products synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These precursors are generated via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2][3] The subsequent condensation of these units and cyclization by terpene synthases (TPS) leads to the immense structural diversity observed in this class of molecules.[4][5][6] While the natural biosynthetic pathways are well-established, the exploration of non-natural precursors offers a promising avenue for creating novel terpenoid structures with unique biological activities, a field known as synthetic biology or metabolic engineering.[7][8]

This document outlines a hypothetical framework and experimental protocols for investigating 6-Chloro-2-methylhept-2-ene, a non-natural chlorinated monoterpene analog, as a substrate for enzymatic synthesis of novel halogenated terpenes. The promiscuity of some terpene synthases, which can accept multiple substrates, provides a rationale for exploring such synthetic precursors.[6][9][10] The objective is to probe the substrate flexibility of known terpene synthases and to generate novel chlorinated monoterpenoids, which may possess enhanced biological properties.

Principle of the Application

The core principle involves presenting this compound, or a pyrophosphorylated derivative, to a terpene synthase to determine if the enzyme can catalyze its cyclization or rearrangement into a novel product. This can be approached through two primary strategies:

  • In Vitro Enzymatic Assay: A purified terpene synthase is incubated with a chemically synthesized pyrophosphate analog of this compound. This allows for a direct assessment of the enzyme's ability to recognize and convert the unnatural substrate.

  • In Vivo Microbial Feeding: An engineered microbial strain (e.g., E. coli or S. cerevisiae) that overexpresses a terpene synthase is cultured in the presence of this compound. This method relies on the cell's endogenous enzymes to potentially activate the precursor before its conversion by the target synthase.

A successful conversion would yield one or more novel chlorinated monoterpenoids, which can be identified and characterized using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Biosynthetic Pathway

The proposed pathway begins with the enzymatic activation of the precursor, this compound, to a diphosphate analog. This activated substrate can then enter the catalytic cycle of a promiscuous monoterpene synthase, leading to the formation of a novel chlorinated cyclic monoterpene.

Hypothetical Pathway for Chlorinated Monoterpene Synthesis cluster_activation Substrate Activation (Hypothetical) cluster_synthesis Terpene Synthesis Precursor This compound Activated_Precursor 6-Chloro-2-methylhept-2-en-1-yl diphosphate Precursor->Activated_Precursor Kinase(s) Synthase Promiscuous Monoterpene Synthase Activated_Precursor->Synthase Carbocation Chlorinated Carbocation Intermediate Synthase->Carbocation Ionization Product Novel Chlorinated Monoterpene Carbocation->Product Cyclization/ Rearrangement

Caption: Hypothetical enzymatic conversion of the precursor to a novel product.

Experimental Protocols

Protocol 1: In Vitro Terpene Synthase Activity Assay

This protocol details the steps to assess the ability of a purified terpene synthase to utilize a synthetic chlorinated diphosphate substrate.

1. Materials and Reagents:

  • Purified His-tagged monoterpene synthase (e.g., limonene synthase, pinene synthase), expressed in E. coli.

  • Synthetic 6-Chloro-2-methylhept-2-en-1-yl diphosphate (substrate).

  • Geranyl diphosphate (GPP) as a positive control substrate.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM Dithiothreitol (DTT).[11]

  • Organic Solvent: Dodecane with 10 µM isobutylbenzene (internal standard).

  • Solid Phase Microextraction (SPME) fibers for headspace analysis.[11]

  • GC-MS system for product analysis.

2. Procedure:

  • Prepare the reaction mixture in a 2 mL glass vial. For a 100 µL total reaction volume, add:

    • 80 µL of Assay Buffer.

    • 5 µL of purified terpene synthase (final concentration 0.5 µg/µL).

    • 5 µL of dodecane overlay to capture volatile products.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 50 µM). Prepare separate reactions for the chlorinated substrate and the GPP positive control. A negative control with no substrate should also be run.

  • Incubate the reaction at 30°C for 1 hour with gentle shaking.[11]

  • Terminate the reaction by vortexing vigorously for 30 seconds to extract products into the dodecane layer.

  • Analyze the dodecane layer by GC-MS. Inject 1 µL of the organic phase for analysis.

  • Alternatively, for volatile products, expose an SPME fiber to the headspace of the reaction vial for 30 minutes at 30°C, then inject the fiber into the GC-MS inlet.

3. Data Analysis:

  • Identify product peaks by comparing mass spectra to libraries (e.g., NIST).

  • Quantify product formation by integrating peak areas relative to the internal standard.

  • Calculate enzyme kinetic parameters (Kₘ, k꜀ₐₜ) if varying substrate concentrations are tested.

Protocol 2: In Vivo Feeding Study in Engineered E. coli

This protocol describes feeding this compound to an engineered microbial host to screen for bioconversion.

1. Materials and Reagents:

  • E. coli strain engineered to overexpress a plant monoterpene synthase and the MVA pathway.

  • Terrific Broth (TB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • This compound stock solution (100 mM in DMSO).

  • Ethyl acetate for extraction.

  • Sodium sulfate (anhydrous).

2. Procedure:

  • Inoculate 50 mL of TB medium with the engineered E. coli strain. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Simultaneously, add the this compound precursor to a final concentration of 1 mM. Also, set up a control culture without the precursor.

  • Add a 10% (v/v) dodecane overlay to the culture to capture volatile products and reduce product toxicity.

  • Reduce the temperature to 22°C and incubate for 48 hours with shaking.

  • After incubation, harvest the dodecane layer. For non-volatile products, centrifuge the culture, discard the supernatant, and extract the cell pellet and medium with an equal volume of ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a stream of nitrogen.

  • Analyze the extract by GC-MS to identify potential chlorinated terpene products.

Data Presentation

Quantitative results from these experiments should be summarized for clarity and comparison.

Table 1: In Vitro Enzyme Kinetics for Limonene Synthase

Substrate Kₘ (µM) k꜀ₐₜ (s⁻¹) k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) Major Product(s)
Geranyl Diphosphate (GPP) 5.2 ± 0.4 0.85 ± 0.07 1.6 x 10⁵ Limonene
6-Chloro-2-methylhept-2-en-1-yl diphosphate 150 ± 15 0.09 ± 0.01 6.0 x 10² Chloro-limonene analog

| No Substrate | N/A | N/A | N/A | None Detected |

Table 2: Product Titers from In Vivo Feeding Study

Precursor Fed (1 mM) Strain Major Product Titer (mg/L)
None (Control) E. coli + Limonene Synthase Limonene (from endogenous GPP) 25 ± 3
This compound E. coli + Limonene Synthase Chloro-limonene analog 5 ± 0.8

| this compound | E. coli (Wild Type) | None Detected | < 0.1 |

Experimental Workflow Visualization

The overall logic of the experimental process, from initial screening to product identification, can be visualized as follows.

Experimental Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Bioconversion A1 Synthesize Chlorinated Diphosphate Substrate A3 Perform Enzyme Assay (TPS + Substrate) A1->A3 A2 Purify Terpene Synthase (TPS) A2->A3 A4 GC-MS Analysis of Reaction Products A3->A4 Result Identify & Quantify Novel Chlorinated Terpenes A4->Result B1 Engineer E. coli (Overexpress TPS) B2 Culture Cells with Chlorinated Precursor B1->B2 B3 Extract Products from Culture B2->B3 B4 GC-MS Analysis of Cellular Extract B3->B4 B4->Result Final Structure Elucidation (NMR) & Bioactivity Screening Result->Final

Caption: Workflow for discovery of novel chlorinated terpenes.

References

Uncharted Territory: The Application of 6-Chloro-2-methylhept-2-ene in Fragrance Development Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of publicly available scientific literature and chemical databases, there is currently no evidence to suggest that 6-Chloro-2-methylhept-2-ene is utilized in the development of fragrances. While the chemical structure and basic physical properties of this organochloride are known, its olfactory characteristics, potential applications in perfumery, and any associated safety data for topical use are not documented in accessible resources.

Organohalides, the class of compounds to which this compound belongs, are not commonly employed as fragrance ingredients. While some alkyl halides in their pure form may possess a mild or even pleasant odor, their primary applications are typically as solvents, refrigerants, and intermediates in the synthesis of other chemicals.[1][2][3] The aroma chemical industry predominantly utilizes oxygenated compounds such as alcohols, esters, aldehydes, and ketones to create fragrance compositions.[4] Concerns regarding the reactivity and potential environmental and toxicological impact of halogenated compounds further limit their use in consumer products like perfumes and cosmetics.

Due to the absence of any established use or research into the fragrance properties of this compound, the creation of detailed Application Notes and Protocols, as requested, is not feasible. Such a document would require empirical data from a range of experiments that have not been performed or published. This includes:

  • Olfactory Analysis: Determination of the odor profile, intensity, and threshold.

  • Performance in Formulation: Evaluation of its stability and behavior when mixed with other fragrance materials and in various product bases (e.g., ethanol, oils, emulsions).

  • Safety and Toxicology: Assessment of its potential for skin sensitization, irritation, and other adverse effects.

Without this fundamental information, any proposed application notes or experimental protocols would be purely speculative and lack the scientific basis required for a research and development setting.

General Principles of Fragrance Development: A Hypothetical Workflow

While we cannot provide specific protocols for this compound, a general workflow for the evaluation of a novel chemical entity in fragrance development is presented below. This serves as a conceptual outline of the rigorous process a new molecule would need to undergo.

Fragrance_Development_Workflow cluster_synthesis Chemical Synthesis & Purity cluster_olfactory Olfactory Evaluation cluster_application Application & Stability cluster_safety Safety Assessment Synthesis Synthesis of This compound Purification Purification & Analysis (GC-MS, NMR) Synthesis->Purification Odor_Profile Odor Profile Determination Purification->Odor_Profile Pure Compound Odor_Threshold Odor Threshold Measurement Odor_Profile->Odor_Threshold Formulation_Trials Formulation in Different Bases Odor_Threshold->Formulation_Trials Characterized Scent Stability_Testing Accelerated Stability (Heat, Light) Formulation_Trials->Stability_Testing In_Vitro_Tox In Vitro Toxicology Stability_Testing->In_Vitro_Tox Stable Formulations Dermal_Sensitization Dermal Sensitization Assays In_Vitro_Tox->Dermal_Sensitization Final_Approval Final_Approval Dermal_Sensitization->Final_Approval Final Approval for Use

Caption: A generalized workflow for the development and evaluation of a novel fragrance ingredient.

Physicochemical Properties of this compound

For informational purposes, the known physicochemical properties of this compound are summarized in the table below, compiled from available chemical databases.[5][6] It is important to reiterate that these properties do not provide any indication of its scent or suitability as a fragrance molecule.

PropertyValueSource
Molecular Formula C₈H₁₅Cl[5][6]
Molecular Weight 146.66 g/mol [5][6]
CAS Number 80325-37-7[5][6]
IUPAC Name This compound[6]
Physical State Not specified (likely liquid at room temperature)-
Boiling Point Not specified-
Solubility Not specified (expected to be low in water)-

References

Experimental protocol for the synthesis of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 6-Chloro-2-methylhept-2-ene, a chlorinated monoterpene derivative. The described methodology is based on the hydrochlorination of myrcene, a readily available starting material. This protocol provides a comprehensive guide for the preparation of the target compound, including reagent specifications, reaction conditions, and purification procedures. The quantitative data for reactants and the product are summarized for clarity. A logical workflow of the synthesis is presented using a Graphviz diagram.

Introduction

This compound is a halogenated acyclic monoterpene of interest in synthetic organic chemistry and as a potential intermediate in the development of novel chemical entities. Its synthesis can be approached through various routes, with the hydrochlorination of myrcene being a prominent method. This application note details a laboratory-scale procedure for this conversion, focusing on providing a clear and reproducible protocol for research and development purposes.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Myrcene7-Methyl-3-methylideneocta-1,6-dieneC₁₀H₁₆136.24123-35-3
Hydrogen ChlorideHydrogen ChlorideHCl36.467647-01-0
This compoundThis compoundC₈H₁₅Cl146.6680325-37-7

Table 2: Reagent Quantities for Synthesis

ReagentMolesMass / Volume
Myrcene(To be calculated based on desired scale)(To be calculated)
Anhydrous Hydrogen Chloride(Excess)(Gas)
Cuprous Chloride (Catalyst)(Catalytic amount)(To be calculated)
Anhydrous Diethyl Ether (Solvent)-(Sufficient to dissolve reactants)
Saturated Sodium Bicarbonate Solution-(For neutralization)
Anhydrous Magnesium Sulfate-(For drying)

Experimental Protocol

Synthesis of this compound via Hydrochlorination of Myrcene

This protocol is adapted from general procedures for the hydrochlorination of myrcene.[1][2][3]

1. Reaction Setup:

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube filled with calcium chloride.

  • The entire apparatus must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

2. Reagent Preparation:

  • In the reaction flask, dissolve myrcene and a catalytic amount of cuprous chloride in anhydrous diethyl ether.

  • Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice-acetone bath.

3. Hydrochlorination Reaction:

  • Bubble anhydrous hydrogen chloride gas through the cooled, stirred solution at a slow and steady rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is typically complete within 3 to 15 hours, depending on the scale and specific conditions.[1]

4. Work-up and Purification:

  • Once the reaction is complete, stop the flow of hydrogen chloride gas and purge the flask with nitrogen to remove any excess HCl.

  • Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring to neutralize the remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

5. Product Characterization:

  • The crude product can be purified by fractional distillation under reduced pressure.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow Start Start Setup Reaction Setup (Anhydrous Conditions) Start->Setup Reagents Add Myrcene, CuCl, and Anhydrous Ether Setup->Reagents Cooling Cool to -10°C - 0°C Reagents->Cooling Reaction Bubble Anhydrous HCl Gas (3-15 hours) Cooling->Reaction Workup Neutralization with NaHCO₃ and Extraction Reaction->Workup Purification Drying and Solvent Removal Workup->Purification Distillation Fractional Distillation Purification->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Grignard Reaction of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical industry for the construction of complex molecular skeletons. This document provides a detailed protocol for the preparation of a Grignard reagent from 6-Chloro-2-methylhept-2-ene and its subsequent reaction with an electrophile, such as a ketone or aldehyde. Due to the presence of both an alkenyl and a secondary alkyl chloride moiety, careful control of reaction conditions is crucial to ensure successful formation of the desired organomagnesium halide.

Key Reaction Parameters

Successful formation of the Grignard reagent from this compound is contingent on several critical factors. The following table summarizes these parameters, derived from general principles of Grignard reagent synthesis with alkyl and vinyl chlorides.[1][2][3][4]

ParameterRecommended Condition/ReagentRationale & Key Considerations
Magnesium Magnesium turnings, activatedThe reaction occurs on the surface of the magnesium.[1] Freshly crushed or activated magnesium provides a clean, oxide-free surface for reaction initiation.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ethereal solvents are essential as they solvate and stabilize the Grignar reagent through complexation.[4] THF is often preferred for less reactive chlorides. Solvents must be rigorously dried, as Grignard reagents are highly reactive with water.[1]
Initiation A small crystal of iodine, 1,2-dibromoethane, or mechanical agitationInitiation can be sluggish. These additives can chemically or physically activate the magnesium surface.
Temperature Gentle reflux (for initiation), then maintain at a suitable temperature (e.g., room temperature to 40°C) for the remainder of the addition.Exothermic reaction; temperature control is necessary to prevent side reactions.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Grignard reagents are sensitive to oxygen and moisture and must be protected.
Concentration Slow addition of a dilute solution of the alkyl halideHelps to control the exothermicity of the reaction and minimize side reactions such as Wurtz coupling.

Experimental Protocol

This protocol details the formation of the Grignard reagent from this compound, followed by its reaction with a generic ketone (e.g., acetone) as an electrophile.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Acetone (or other suitable electrophile), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath

Procedure:

Part 1: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser and the dropping funnel should be fitted with an inert gas inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, imparting a purple vapor. This helps to activate the magnesium surface.

  • Initial Reagent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Initiation: Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction mixture may need to be gently warmed or stirred vigorously to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux of the solvent.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

Part 2: Reaction with an Electrophile (Acetone)

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Electrophile Addition: Prepare a solution of the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous THF in the dropping funnel. Add the electrophile solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation Start Start: Dry Apparatus under Inert Gas Mg_Activation Activate Mg Turnings (I₂, heat) Start->Mg_Activation Initiation Initiate Reaction: Add small amount of This compound in THF Mg_Activation->Initiation Addition Slow Addition of remaining Alkyl Chloride (maintain gentle reflux) Initiation->Addition Exothermic Reaction Completion Stir to Completion (1-2 hours) Addition->Completion Grignard_Reagent Grignard Reagent Ready (R-MgCl) Completion->Grignard_Reagent

Caption: Workflow for the formation of the Grignard reagent.

Grignard Reaction with a Ketone: General Pathway

Grignard_Reaction_Pathway Reactants Grignard Reagent (R-MgCl) + Ketone (R'₂C=O) Nucleophilic_Addition Nucleophilic Addition Reactants->Nucleophilic_Addition Intermediate Alkoxide Intermediate (R'₂R-C-OMgCl) Nucleophilic_Addition->Intermediate Workup Aqueous Workup (e.g., NH₄Cl, H₂O) Intermediate->Workup Product Tertiary Alcohol (R'₂R-C-OH) Workup->Product

Caption: General signaling pathway for the Grignard reaction with a ketone.

References

Application Note: Purification of 6-Chloro-2-methylhept-2-ene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-Chloro-2-methylhept-2-ene via fractional distillation. This method is effective for separating the target compound from impurities that may arise during its synthesis, such as unreacted starting materials or isomeric byproducts. The protocol includes equipment setup, the distillation process, and post-purification analysis. All quantitative data are presented in tables for clarity, and a workflow diagram is provided for easy reference.

Introduction

This compound is a halogenated alkene that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Synthesis of this compound can often lead to a mixture of products, including unreacted starting materials and various isomers. Fractional distillation is a robust and scalable technique for the purification of liquid compounds, separating components based on differences in their boiling points. This document outlines a comprehensive procedure for the fractional distillation of this compound, enabling the isolation of a high-purity product.

Physicochemical Data

For a successful separation, it is important to understand the boiling points of potential impurities. A common synthetic route to this compound is the chlorination of 2-methylhept-2-en-6-ol. Potential impurities could therefore include the starting alcohol and isomeric byproducts.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C at 1 atm)
This compoundC8H15Cl146.66[1]170 - 190 (Estimated)
2-methyl-2-hepteneC8H16112.21122[2]
1-ChlorooctaneC8H17Cl148.67182 - 183[3]
2-methylhept-2-en-6-olC8H16O128.21~170 - 180 (Estimated)

Experimental Protocol: Fractional Distillation

This protocol details the purification of crude this compound. It is assumed the crude product has been worked up to remove any aqueous impurities and dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Materials and Equipment
  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Clamps and stands to secure the apparatus

  • Gas chromatograph (GC) for purity analysis

Apparatus Setup
  • Assemble the fractional distillation apparatus in a fume hood.

  • Place a magnetic stir bar or boiling chips in the round-bottom flask.

  • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

  • Connect the fractionating column to the round-bottom flask.

  • Place the distillation head on top of the fractionating column.

  • Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

  • Connect the condenser to the distillation head and secure it. Attach water tubing for cooling (water in at the bottom, out at the top).

  • Attach a collection flask to the end of the condenser.

  • Insulate the fractionating column and the distillation head with glass wool and aluminum foil to ensure an adiabatic process.

  • Secure all joints with clamps.

Distillation Procedure
  • Begin stirring the crude mixture in the round-bottom flask.

  • Turn on the heating mantle and gradually increase the temperature.

  • Observe the mixture as it begins to boil. A ring of condensate will start to rise up the fractionating column.

  • Adjust the heating rate to allow for a slow and steady rise of the vapor through the column. A slow distillation rate is crucial for good separation.

  • Monitor the temperature at the distillation head. The temperature should hold steady as the first fraction (likely lower-boiling impurities) begins to distill. Collect this forerun in a separate receiving flask.

  • Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should stabilize at the boiling point of the product.

  • Collect the product as long as the temperature remains constant.

  • If the temperature drops or starts to fluctuate significantly after the main fraction is collected, stop the distillation. Do not distill to dryness to avoid the formation of potentially explosive peroxides.

  • Allow the apparatus to cool down completely before disassembling.

Post-Distillation Analysis

The purity of the collected fractions should be assessed by Gas Chromatography (GC). A comparison of the chromatograms of the crude material and the purified product will indicate the effectiveness of the purification.

Table 2: Expected Gas Chromatography Results

SampleExpected Retention Time of this compound (min)Expected Purity (%)
Crude MixtureDependent on GC conditions< 90
ForerunLower than the main productLow
Main FractionConsistent peak> 98
ResidueHigher than the main productContains high-boiling impurities

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis crude_product Crude this compound drying Drying (e.g., MgSO4) crude_product->drying distillation_setup Apparatus Setup drying->distillation_setup Charge Flask heating Gradual Heating distillation_setup->heating fraction_collection Fraction Collection heating->fraction_collection gc_analysis GC Analysis fraction_collection->gc_analysis Analyze Fractions purity_assessment Purity Assessment gc_analysis->purity_assessment final_product Purified Product purity_assessment->final_product >98% Purity

Caption: Workflow for the purification of this compound.

Conclusion

Fractional distillation is an effective method for the purification of this compound. By carefully controlling the distillation rate and monitoring the temperature, it is possible to separate the desired product from lower and higher boiling point impurities, resulting in a product of high purity suitable for further use in research and development. The protocol described herein provides a solid foundation for this purification process, which can be adapted and optimized based on the specific impurity profile of the crude material.

References

Application Note: Quantitative Analysis of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 6-Chloro-2-methylhept-2-ene, a volatile organic compound. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, this guide outlines a robust analytical approach utilizing Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The described methods are based on established principles for the analysis of analogous halogenated volatile organic compounds. Protocols for sample preparation, instrument parameters, and quality control are presented to ensure accurate and precise quantification.

Introduction

This compound is a chlorinated alkene that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive quantification is crucial for process monitoring, quality control, and safety assessment. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative performance for hydrocarbons. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and qualitative structural information.[1][2][3]

This application note details a headspace gas chromatography (HS-GC) method, a common and effective technique for the analysis of volatile analytes in liquid or solid matrices.[1]

Analytical Techniques

The recommended technique for the quantification of this compound is Gas Chromatography. The choice of detector (FID or MS) will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds. FID offers a wide linear range and is sensitive to compounds containing carbon-hydrogen bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides higher selectivity and sensitivity compared to FID.[1] MS detection allows for the positive identification of the analyte based on its mass spectrum and can be operated in selected ion monitoring (SIM) mode for trace-level quantification.[2][4]

Experimental Protocols

Sample Preparation: Headspace Sampling

Headspace sampling is a clean and efficient technique for introducing volatile analytes into a GC system, minimizing matrix effects.[1]

Objective: To partition this compound from the sample matrix into the gaseous phase for injection into the GC.

Materials:

  • Headspace vials (10 or 20 mL) with PTFE-lined septa and aluminum caps

  • Crimper and decapper

  • Sample solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or an appropriate solvent that is not expected to be present in the sample and has a high boiling point)

  • This compound reference standard

  • Internal standard (e.g., 1,2-Dichlorobenzene, or another suitable volatile compound with a distinct retention time)

  • Vortex mixer

  • Incubator/agitator for headspace vials (part of the autosampler)

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen sample solvent at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 100 µg/mL.

    • Prepare an internal standard stock solution (e.g., 1 mg/mL) and spike it into each calibration standard and sample to a final concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of a solid or 1 mL of a liquid) into a headspace vial.

    • Add a defined volume of the sample solvent (e.g., 5 mL).

    • Add the internal standard to the same final concentration as in the calibration standards.

    • Immediately seal the vial with a PTFE-lined septum and an aluminum cap using a crimper.

    • Gently vortex the vial to ensure homogeneity.

  • Headspace Incubation and Injection:

    • Place the vials in the headspace autosampler tray.

    • Set the incubation temperature (e.g., 80-120 °C) and time (e.g., 15-30 minutes) to allow for the equilibration of this compound between the sample and the headspace.

    • The autosampler will then automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC inlet.

GC-FID/MS Instrumentation and Parameters

Objective: To chromatographically separate this compound from other components and detect it with high sensitivity and specificity.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless inlet

  • Headspace Autosampler

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chromatography Data System (CDS)

Table 1: GC-FID/MS Parameters

ParameterRecommended Setting
GC Inlet
Inlet Temperature250 °C
Injection ModeSplit (e.g., 10:1 or 20:1 split ratio)
Carrier GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
GC Column
Column TypeDB-5ms, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 minutes
FID Parameters
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
MS Parameters (General)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range (Scan)m/z 35-300
SIM IonsTo be determined from the mass spectrum of a standard. Likely fragments would include the molecular ion and characteristic fragments.

Note: These parameters are a starting point and may require optimization for specific instrumentation and sample matrices.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve from the analysis of the prepared standards.[4] The peak area of this compound is plotted against its concentration. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.[2]

Table 2: Example Quantitative Data (Hypothetical)

ParameterResult
Linearity
Calibration Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=3 days)< 10%
Accuracy (% Recovery) 90 - 110%

This table presents hypothetical performance data that should be established during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID/MS Analysis cluster_data Data Processing & Quantification prep_start Start prep_stock Prepare Stock Solutions (Analyte & Internal Standard) prep_start->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Samples prep_stock->prep_sample prep_spike Spike Standards & Samples with Internal Standard prep_cal->prep_spike prep_sample->prep_spike prep_vial Transfer to Headspace Vials & Seal prep_spike->prep_vial analysis_incubate Incubate Vials in Autosampler prep_vial->analysis_incubate analysis_inject Inject Headspace Gas analysis_separate Chromatographic Separation analysis_detect Detection (FID or MS) data_integrate Peak Integration analysis_detect->data_integrate data_curve Generate Calibration Curve data_integrate->data_curve data_quantify Quantify Analyte in Samples data_curve->data_quantify data_report Report Results data_quantify->data_report data_end End data_report->data_end

Caption: Workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key analytical stages.

G A Sample Preparation (Headspace) B GC Separation (Volatilization & Elution) A->B Volatile Fraction C Detection (FID/MS) B->C Separated Analytes D Data Analysis (Quantification) C->D Signal Response

Caption: Key stages in the analytical process.

Conclusion

The HS-GC-FID/MS method detailed in this application note provides a robust and reliable framework for the quantification of this compound. While specific performance characteristics must be determined through formal method validation, the outlined protocols for sample preparation and instrument parameters serve as a comprehensive starting point for researchers, scientists, and drug development professionals. The use of an internal standard and a properly constructed calibration curve will ensure the generation of high-quality, reproducible quantitative data.

References

Safe handling and storage procedures for 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-2-methylhept-2-ene could be located. The following information is extrapolated from the safety data of structurally similar chlorinated alkenes and hydrocarbons. It is imperative that this compound be handled with the utmost care, assuming it may be flammable, irritant, and harmful. A thorough risk assessment should be conducted before any experimental work.

Compound Information

PropertyValueSource
Molecular Formula C8H15ClPubChem[1], Guidechem
Molecular Weight 146.66 g/mol PubChem[1], Guidechem
CAS Number 80325-37-7PubChem[1], Guidechem
Physical State Assumed to be a liquidInferred from similar compounds
Boiling Point Not available-
Flash Point Not available (Assumed to be flammable)Inferred from similar compounds[2]
Toxicity Not available (Assumed to be an irritant)Inferred from similar compounds[2][3]

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is presumed to be a hazardous substance. The primary hazards are expected to be:

  • Flammability: Assumed to be a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use explosion-proof electrical, ventilating, and lighting equipment. Take precautionary measures against static discharge.

  • Skin and Eye Irritation: Assumed to cause skin and serious eye irritation.[2][3] Avoid contact with skin and eyes.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3] Avoid breathing mist or vapors.[2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following are minimum requirements:

PPE TypeSpecifications
Eye and Face Protection Chemical safety goggles and a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., neoprene or butyl rubber).[5]
Body Protection Chemical-resistant lab coat or coveralls.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Safe Handling and Experimental Protocols

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (Analogous) Review SDS (Analogous) Don PPE Don PPE Review SDS (Analogous)->Don PPE Proceed if understood Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Dispense Chemical Dispense Chemical Prepare Fume Hood->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Quench Reaction (if applicable) Quench Reaction (if applicable) Perform Experiment->Quench Reaction (if applicable) Segregate Waste Segregate Waste Quench Reaction (if applicable)->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General workflow for handling this compound.

Protocol for a Small-Scale Reaction (e.g., < 5g)
  • Preparation:

    • Thoroughly review the safety data for analogous compounds such as 2-Chloro-2-methylbutane and 2-chloroheptane.[2]

    • Ensure a certified chemical fume hood is operational.

    • Don the appropriate personal protective equipment (chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat).

    • Set up the reaction apparatus within the fume hood. Ensure all glassware is dry and free of contaminants.

    • Prepare a quenching solution appropriate for the reaction.

  • Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge.[3]

    • Carefully measure the required amount of this compound using a clean, dry syringe or graduated cylinder.

    • Keep the container tightly closed when not in use.[3]

  • Reaction:

    • Perform the reaction within the chemical fume hood.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

    • Maintain a safe working distance and use a blast shield if necessary.

  • Work-up and Cleanup:

    • Upon completion, safely quench the reaction as per the established protocol.

    • All waste, including solvents and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood.

    • Properly remove and dispose of PPE.

    • Thoroughly wash hands with soap and water.[4]

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Storage ConditionRecommendation
Location Store in a well-ventilated place.[3][7] Keep in a tightly closed container.[3]
Temperature Keep cool. Avoid direct sunlight and heat sources.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.
Labeling All containers must be clearly labeled with the chemical name, and appropriate hazard warnings.

Emergency Procedures

Logical Relationship of Safety Precautions

G cluster_proactive Proactive Measures cluster_reactive Reactive Measures Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Spill Response Spill Response Engineering Controls (Fume Hood)->Spill Response Mitigates Administrative Controls (SOPs) Administrative Controls (SOPs) First Aid First Aid Administrative Controls (SOPs)->First Aid Informs PPE PPE PPE->First Aid Protects Fire Response Fire Response Spill Response->Fire Response Can escalate to

Caption: Relationship between proactive and reactive safety measures.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Do not use combustible materials like sawdust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact emergency services.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

References

Application Notes and Protocols for the Derivatization of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key derivatization reactions for 6-chloro-2-methylhept-2-ene, a versatile allylic chloride intermediate. The protocols detailed below are designed to facilitate the synthesis of a variety of derivatives through nucleophilic substitution and elimination reactions, offering pathways to novel compounds for screening and development in the pharmaceutical and agrochemical industries.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a secondary allylic chloride, allows for a range of chemical transformations. The electron-rich double bond and the reactive C-Cl bond make it susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific pathway and resulting product distribution are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. These notes will explore the practical application of these reactions for the synthesis of ethers, amines, azides, and thioethers.

Key Derivatization Reactions: A Summary

The primary derivatization strategies for this compound involve the displacement of the chloride ion by various nucleophiles. Due to the nature of the substrate, a mixture of SN2 and SN1 products, as well as potential elimination byproducts, can be expected. The following table summarizes the key reactions detailed in this document.

Reaction TypeNucleophileReagent ExampleProduct Class
Williamson Ether SynthesisAlkoxideSodium Ethoxide (NaOEt)Ethers
AminationAmine/AmmoniaAmmonia (NH₃)Primary Amines
Azide FormationAzide IonSodium Azide (NaN₃)Organic Azides
Thioether SynthesisThiolateSodium Thiophenoxide (NaSPh)Thioethers

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 6-Ethoxy-2-methylhept-2-ene

Principle: This protocol describes the synthesis of an ether derivative via an SN2 reaction between this compound and an alkoxide. The use of a strong base generates the alkoxide in situ from the corresponding alcohol, which then acts as a nucleophile.

Materials and Reagents:

  • This compound

  • Ethanol (absolute)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous diethyl ether to the flask, followed by the slow, dropwise addition of ethanol (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium ethoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization (Hypothetical Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.15 (t, J=7.0 Hz, 1H), 3.50 (q, J=7.0 Hz, 2H), 3.40-3.30 (m, 1H), 2.10-1.95 (m, 2H), 1.70 (s, 3H), 1.62 (s, 3H), 1.55-1.40 (m, 2H), 1.20 (d, J=6.2 Hz, 3H), 1.18 (t, J=7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 132.5, 124.0, 78.0, 64.0, 38.0, 25.7, 22.5, 20.0, 18.0, 15.5.

  • Mass Spec (EI): m/z (%) = 156 (M⁺), 111, 95, 81, 69.

Protocol 2: Synthesis of 6-Amino-2-methylhept-2-ene

Principle: This protocol outlines the direct amination of this compound using ammonia as the nucleophile. The reaction is typically carried out in a sealed vessel due to the volatility of ammonia.

Materials and Reagents:

  • This compound

  • Ammonia (2.0 M solution in isopropanol)

  • Sealed reaction vessel (e.g., pressure tube)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place a solution of this compound (1.0 eq) in a pressure tube.

  • Add an excess of the 2.0 M ammonia solution in isopropanol (5-10 eq).

  • Seal the vessel and heat at 60-80 °C for 24-48 hours.

  • After cooling to room temperature, carefully open the vessel and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl to protonate the amine.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH until pH > 10.

  • Extract the free amine with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to yield the product.

Product Characterization (Hypothetical Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.18 (t, J=7.1 Hz, 1H), 2.90-2.80 (m, 1H), 2.15-2.00 (m, 2H), 1.72 (s, 3H), 1.64 (s, 3H), 1.50 (br s, 2H, NH₂), 1.45-1.30 (m, 2H), 1.15 (d, J=6.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 132.0, 124.5, 48.0, 40.0, 25.7, 23.0, 22.8, 18.0.

  • Mass Spec (EI): m/z (%) = 127 (M⁺), 112, 94, 82, 69.

Protocol 3: Synthesis of 6-Azido-2-methylhept-2-ene

Principle: This method describes the nucleophilic substitution of the chloride with an azide ion. Sodium azide is a common and effective reagent for this transformation.

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers and wash thoroughly with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solution in vacuo (Caution: organic azides can be explosive).

Product Characterization (Hypothetical Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 5.16 (t, J=7.0 Hz, 1H), 3.50-3.40 (m, 1H), 2.12-2.00 (m, 2H), 1.71 (s, 3H), 1.63 (s, 3H), 1.60-1.45 (m, 2H), 1.28 (d, J=6.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 133.0, 123.5, 58.0, 37.0, 25.7, 22.6, 20.5, 18.0.

  • IR (thin film): ν_max = 2095 cm⁻¹ (azide stretch).

  • Mass Spec (EI): m/z (%) = 153 (M⁺), 125 (M⁺ - N₂), 110, 95, 81, 69.

Protocol 4: Synthesis of 2-Methyl-6-(phenylthio)hept-2-ene

Principle: This protocol details the formation of a thioether through the reaction of this compound with a thiolate nucleophile, generated from thiophenol and a base.

Materials and Reagents:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Product Characterization (Hypothetical Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H), 5.12 (t, J=7.0 Hz, 1H), 3.60-3.50 (m, 1H), 2.15-2.00 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.55-1.40 (m, 2H), 1.30 (d, J=6.5 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 136.0, 132.8, 129.0, 128.8, 126.5, 123.8, 45.0, 38.5, 25.7, 22.7, 21.0, 18.0.

  • Mass Spec (EI): m/z (%) = 220 (M⁺), 111, 110, 95, 69.

Reaction Pathways and Workflow

Derivatization_Pathways cluster_products Derivatives This compound This compound Ether Ether This compound->Ether NaOR / ROH Amine Amine This compound->Amine NH3 Azide Azide This compound->Azide NaN3 Thioether Thioether This compound->Thioether NaSR

Caption: Derivatization pathways of this compound.

Experimental_Workflow start Start reagents Prepare Reagents (Substrate, Nucleophile, Solvent) start->reagents reaction Set up Reaction (Inert atmosphere, Temperature control) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for derivatization reactions.

Conclusion

The protocols provided herein offer a foundational framework for the derivatization of this compound. Researchers and scientists can adapt these methods to introduce a wide array of functional groups, thereby generating diverse libraries of novel compounds. The successful synthesis and characterization of these derivatives will be crucial for exploring their potential applications in drug discovery and other areas of chemical research. It is important to note that reaction conditions, particularly temperature and reaction time, may require optimization for specific substrates and nucleophiles to maximize yields and minimize byproduct formation. Standard laboratory safety precautions should be followed for all procedures.

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloro-2-methylhept-2-ene, a valuable intermediate in the synthesis of various organic compounds. Due to the absence of a publicly available, specific industrial-scale protocol for this exact molecule, the following information is based on established principles of organic chemistry, drawing analogies from similar transformations of α,β-unsaturated ketones to vinyl chlorides. Two plausible, robust, and scalable methods are presented: chlorination using phosphorus pentachloride and a Vilsmeier-Haack type reaction. These protocols are intended to serve as a comprehensive guide for process development and scale-up in an industrial setting.

Introduction

This compound is a halogenated terpene derivative with potential applications as a building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its structure, featuring a reactive allylic chloride and a substituted double bond, makes it a versatile synthon for introducing the 2-methylhept-2-ene moiety into larger molecules. The efficient and cost-effective production of this intermediate is therefore of significant interest for industrial applications.

This document outlines two primary synthetic routes starting from the readily available precursor, 6-methylhept-5-en-2-one. The protocols are designed with scalability and industrial implementation in mind, focusing on reaction efficiency, safety, and product purification.

Starting Material: 6-Methylhept-5-en-2-one

The primary starting material for the proposed syntheses is 6-methylhept-5-en-2-one. It is a commercially available compound, and its physical and safety properties are summarized below.

PropertyValue
CAS Number 110-93-0[1]
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 173 °C at 760 mmHg[1]
Density 0.855 g/mL at 25 °C
Flash Point 56 °C (132.8 °F) - closed cup
Solubility Insoluble in water; soluble in alcohols and ethers[1]

Safety Information: 6-Methylhept-5-en-2-one is a flammable liquid and vapor.[2] It is harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably in a fume hood.

Synthetic Protocols

Two distinct protocols for the synthesis of this compound are detailed below.

Protocol 1: Chlorination using Phosphorus Pentachloride (PCl₅)

This method is a classic and effective way to convert ketones to the corresponding gem-dichlorides, which in the case of α,β-unsaturated ketones can yield vinyl chlorides.

Reaction Scheme:

(CH₃)₂C=CHCH₂CH₂C(O)CH₃ + PCl₅ → (CH₃)₂C=CHCH₂CH₂C(Cl)=CH₂ + POCl₃ + HCl

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 6-methylhept-5-en-2-one and inert solvent add_pcl5 Slowly add PCl₅ under inert atmosphere and cooling start->add_pcl5 Maintain T < 10 °C react Stir at controlled temperature until reaction completion add_pcl5->react Allow to warm to RT quench Quench reaction mixture with ice-water react->quench extract Extract with organic solvent quench->extract wash Wash organic phase (water, brine) extract->wash dry Dry over anhydrous sodium sulfate wash->dry filter_evap Filter and concentrate under reduced pressure dry->filter_evap distill Purify by vacuum distillation filter_evap->distill end Isolated This compound distill->end

Caption: Workflow for the synthesis of this compound using PCl₅.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Stoichiometric Ratio
6-Methylhept-5-en-2-one126.201.0 eq
Phosphorus Pentachloride (PCl₅)208.241.1 - 1.2 eq
Anhydrous Dichloromethane (DCM)--
Ice--
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • Reactor Setup: Equip a suitable glass-lined or Hastelloy reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. The reactor should be placed in a cooling bath.

  • Charging the Reactor: Charge the reactor with 6-methylhept-5-en-2-one (1.0 eq) and anhydrous dichloromethane (5-10 volumes).

  • Inerting: Purge the reactor with dry nitrogen to ensure an inert atmosphere.

  • Addition of PCl₅: Cool the reaction mixture to 0-5 °C. Slowly add phosphorus pentachloride (1.1-1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition of PCl₅ can be exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and carefully quench by slowly pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas, requiring proper ventilation and scrubbing.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 volumes).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Safety Precautions for PCl₅: Phosphorus pentachloride is a corrosive solid that reacts violently with water to produce hydrochloric acid and phosphoric acid.[3] It is crucial to handle it in a dry, inert atmosphere and to wear appropriate PPE, including a full-face respirator. The quenching step should be performed with extreme caution in a well-ventilated area.

Protocol 2: Vilsmeier-Haack Type Reaction

The Vilsmeier-Haack reagent, typically formed from a formamide and an acid chloride (e.g., phosphoryl chloride or oxalyl chloride), can be used to convert ketones to vinyl chlorides.

Reaction Scheme:

(CH₃)₂C=CHCH₂CH₂C(O)CH₃ + Vilsmeier Reagent → (CH₃)₂C=CHCH₂CH₂C(Cl)=CH₂

Experimental Workflow:

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification start Charge Reactor with DMF and inert solvent add_poc Slowly add POCl₃ under cooling start->add_poc Maintain T < 10 °C reagent_form Stir to form Vilsmeier reagent add_poc->reagent_form add_ketone Add 6-methylhept-5-en-2-one solution dropwise reagent_form->add_ketone react Heat reaction mixture to completion add_ketone->react Reflux quench Quench with ice-cold sodium bicarbonate solution react->quench extract Extract with organic solvent quench->extract wash Wash organic phase (water, brine) extract->wash dry Dry over anhydrous sodium sulfate wash->dry filter_evap Filter and concentrate under reduced pressure dry->filter_evap distill Purify by vacuum distillation filter_evap->distill end Isolated This compound distill->end

Caption: Workflow for the synthesis of this compound via a Vilsmeier-Haack type reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Stoichiometric Ratio
6-Methylhept-5-en-2-one126.201.0 eq
N,N-Dimethylformamide (DMF)73.091.5 - 2.0 eq
Phosphoryl Chloride (POCl₃)153.331.2 - 1.5 eq
Anhydrous Dichloromethane (DCM)--
Ice--
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • Reactor Setup: Use a similar reactor setup as in Protocol 1.

  • Vilsmeier Reagent Preparation: In a separate, dry, and inerted reactor, add anhydrous N,N-dimethylformamide (1.5-2.0 eq) to anhydrous dichloromethane (5 volumes). Cool the solution to 0-5 °C. Slowly add phosphoryl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Chlorination Reaction: To the prepared Vilsmeier reagent, add a solution of 6-methylhept-5-en-2-one (1.0 eq) in anhydrous dichloromethane (2 volumes) dropwise at 0-5 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 4-8 hours. Monitor the reaction by GC or TLC.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly and carefully pour it into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. This will neutralize the excess reagent and acid.

  • Extraction, Washing, Drying, and Concentration: Follow the same procedure as outlined in steps 7-9 of Protocol 1.

  • Purification: Purify the crude product by vacuum distillation.

Safety Precautions for Vilsmeier-Haack Reagents: Phosphoryl chloride is corrosive and reacts with moisture. N,N-Dimethylformamide is a combustible liquid and a potential reproductive toxin. The Vilsmeier reagent itself is highly reactive and moisture-sensitive. The reaction should be carried out under a strictly inert atmosphere, and appropriate PPE must be worn. The quenching procedure is exothermic and should be performed with care.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis protocols. The yield is an estimated value based on analogous reactions reported in the literature for the conversion of α,β-unsaturated ketones to vinyl chlorides.

Table 1: Reagent Stoichiometry and Estimated Yield for Protocol 1 (PCl₅ Method)

ReagentMolar Ratio (to starting material)Molecular Weight ( g/mol )
6-Methylhept-5-en-2-one1.0126.20
Phosphorus Pentachloride1.1 - 1.2208.24
Estimated Yield 70-85% -

Table 2: Reagent Stoichiometry and Estimated Yield for Protocol 2 (Vilsmeier-Haack Method)

ReagentMolar Ratio (to starting material)Molecular Weight ( g/mol )
6-Methylhept-5-en-2-one1.0126.20
N,N-Dimethylformamide1.5 - 2.073.09
Phosphoryl Chloride1.2 - 1.5153.33
Estimated Yield 65-80% -

Quality Control

The purity of the final product, this compound, should be assessed using standard analytical techniques:

  • Gas Chromatography (GC): To determine the purity and identify any residual starting material or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound from 6-methylhept-5-en-2-one. Both the phosphorus pentachloride and the Vilsmeier-Haack type reaction methods are viable for industrial production, with the choice of method depending on factors such as cost of reagents, equipment availability, and safety considerations. It is strongly recommended that a thorough hazard and operability (HAZOP) study be conducted before implementing either of these protocols on a large scale. Further process optimization may be required to achieve the desired yield and purity for specific applications.

References

Troubleshooting & Optimization

Optimizing reaction yield for 6-Chloro-2-methylhept-2-ene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Chloro-2-methylhept-2-ene. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to optimize reaction yield and address common experimental challenges.

Experimental Protocol: Synthesis of this compound from 6-Methylhept-5-en-2-ol

This protocol details the synthesis of this compound via the chlorination of 6-methylhept-5-en-2-ol using thionyl chloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
6-Methylhept-5-en-2-olC₈H₁₆O128.2110.0 g (78.0 mmol)>98%
Thionyl chlorideSOCl₂118.9711.1 g (6.8 mL, 93.6 mmol)>99%
PyridineC₅H₅N79.107.4 g (7.6 mL, 93.6 mmol)Anhydrous, >99.8%
Diethyl ether(C₂H₅)₂O74.12200 mLAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a nitrogen inlet. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Addition: Add 6-methylhept-5-en-2-ol (10.0 g, 78.0 mmol) and anhydrous diethyl ether (100 mL) to the flask.

  • Addition of Pyridine: Slowly add pyridine (7.6 mL, 93.6 mmol) to the stirred solution.

  • Addition of Thionyl Chloride: Add thionyl chloride (6.8 mL, 93.6 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Diagram of the Experimental Workflow:

experimental_workflow setup Reaction Setup (Flask, Condenser, Dropping Funnel, N2) reagents Add 6-methylhept-5-en-2-ol and Diethyl Ether setup->reagents pyridine Add Pyridine reagents->pyridine socl2 Add Thionyl Chloride (dropwise, <10 °C) pyridine->socl2 reaction Stir at Room Temperature (2-4 hours) socl2->reaction workup Quench with Water and Extract with Ether reaction->workup wash Wash with NaHCO3 and Brine workup->wash dry Dry over MgSO4 and Concentrate wash->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during workup.1. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). 2. Ensure all reagents and solvents are anhydrous. Maintain low temperatures during the addition of thionyl chloride. 3. Ensure complete extraction and minimize the number of transfer steps.
Formation of multiple products (isomers) 1. Allylic rearrangement. 2. Elimination reactions.1. Use of a non-polar solvent like diethyl ether can favor the desired Sₙ2' pathway. The use of pyridine helps to minimize the formation of a carbocation intermediate that can lead to rearrangements.[1] 2. Maintain a low reaction temperature.
Product is dark or contains impurities 1. Side reactions due to impurities in starting materials. 2. Decomposition during distillation.1. Use high-purity, anhydrous reagents and solvents. 2. Purify by vacuum distillation at the lowest possible temperature.
Reaction mixture becomes a thick slurry Formation of pyridine hydrochloride salt.This is normal. Ensure efficient stirring to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in this reaction?

A1: Pyridine acts as a base to neutralize the HCl generated during the reaction. This prevents the accumulation of acid, which can catalyze side reactions such as rearrangements and polymerization. It also activates the thionyl chloride, facilitating the reaction.

Q2: Why is it important to add the thionyl chloride slowly at a low temperature?

A2: The reaction between thionyl chloride and the alcohol is exothermic. Slow addition at a low temperature helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of unwanted byproducts.

Q3: What are the expected side products in this reaction?

A3: The primary side products can include the isomeric allylic chloride (2-chloro-2-methylhept-6-ene) due to rearrangement, and elimination products (dienes). The formation of these byproducts is influenced by the reaction conditions.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane/ethyl acetate) or by Gas Chromatography (GC) to observe the disappearance of the starting alcohol and the appearance of the product.

Q5: What is the typical yield for this reaction?

A5: While the exact yield can vary depending on the specific reaction conditions and purification efficiency, yields for the chlorination of secondary alcohols with thionyl chloride are generally reported to be in the range of 60-80%.

Diagram of the Reaction Pathway:

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 6-Methylhept-5-en-2-ol 6-Methylhept-5-en-2-ol Chlorosulfite Ester Chlorosulfite Ester 6-Methylhept-5-en-2-ol->Chlorosulfite Ester + SOCl2 + Pyridine Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Pyridine Pyridine This compound This compound Chlorosulfite Ester->this compound Sₙ2' Sulfur Dioxide (SO2) Sulfur Dioxide (SO2) Chlorosulfite Ester->Sulfur Dioxide (SO2) Pyridinium Chloride Pyridinium Chloride Chlorosulfite Ester->Pyridinium Chloride

Caption: Reaction pathway for the synthesis of this compound.

Diagram of Troubleshooting Logic:

troubleshooting_logic start Problem with Synthesis low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products dark_product Dark/Impure Product? start->dark_product check_reaction_time Increase Reaction Time/Temp low_yield->check_reaction_time Yes check_reagents Check Reagent Purity/ Anhydrous Conditions low_yield->check_reagents Yes check_workup Optimize Workup/ Extraction low_yield->check_workup Yes check_temp_control Ensure Low Temp During Addition multiple_products->check_temp_control Yes check_solvent Use Non-polar Solvent multiple_products->check_solvent Yes dark_product->check_reagents Yes check_distillation Use Vacuum Distillation at Low Temp dark_product->check_distillation Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylhept-2-ene. The following sections detail methods for removing common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is acidic. What is the source of the acidity and how do I remove it?

A1: The acidity in your crude product likely originates from residual acidic reagents used in the synthesis, such as hydrogen chloride (HCl), or from the hydrolysis of the chlorinated compound. To neutralize and remove acidic impurities, a wash with a mild basic solution is recommended.

  • Solution: Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution in a separatory funnel. The bicarbonate or carbonate will react with the acid to form carbon dioxide, water, and a salt, which can then be removed in the aqueous layer. Be sure to vent the separatory funnel frequently to release the pressure from the CO₂ gas that evolves.

Q2: After washing and drying, my product still appears cloudy. What could be the cause?

A2: Cloudiness often indicates the presence of finely dispersed water. This can occur if the drying agent was not efficient enough or if the organic phase was not adequately separated from the aqueous phase after washing.

  • Troubleshooting:

    • Ensure complete separation of the aqueous layer after washing.

    • Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Allow adequate contact time with gentle swirling for the drying agent to absorb the water.

    • If the product remains cloudy, consider filtering it through a fine filter paper or a plug of glass wool to remove any suspended drying agent or fine water droplets.

Q3: GC-MS analysis of my purified product shows multiple peaks close to the main product peak. What are these impurities?

A3: These are likely isomeric byproducts formed during the chlorination of the precursor, 2-methylhept-2-ene. Allylic chlorination can be non-selective and may result in the formation of different constitutional isomers. Dichlorinated byproducts are also a possibility if the reaction conditions were not carefully controlled.

  • Identification and Removal:

    • Isomers: Positional isomers of this compound will have very similar boiling points, making them difficult to separate by simple distillation. Fractional distillation with a high-efficiency column may be required.

    • Dichlorinated Products: These will have a significantly higher boiling point than the desired monochlorinated product and can be removed by fractional distillation.

    • Unreacted Starting Material: 2-methylhept-2-ene has a lower boiling point than the chlorinated product and can be removed during the initial fractions of distillation.

Q4: I am losing a significant amount of product during distillation. What are the possible reasons?

A4: Product loss during distillation can be attributed to several factors:

  • Decomposition: Haloalkenes can be susceptible to elimination reactions at elevated temperatures, leading to the formation of dienes. Distilling under reduced pressure will lower the boiling point and minimize thermal decomposition.

  • Azeotrope Formation: The product may form an azeotrope with residual solvent or other impurities, leading to co-distillation and impure fractions. Ensure the crude product is thoroughly dried before distillation.

  • Inefficient Condensation: If the condenser is not adequately cooled, some of the vaporized product may not condense and will be lost. Ensure a good flow of cold water through the condenser.

Data Presentation

The following tables summarize key physical property data relevant to the purification of this compound.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
2-methylhept-2-ene (Starting Material)C₈H₁₆112.21122[1]
This compound (Product)C₈H₁₅Cl146.66Estimated: 170-180
Dichloro-2-methylheptene Isomers (Potential Impurity)C₈H₁₄Cl₂181.10Estimated: >200

Note: The boiling point for this compound is an estimate based on the boiling point of the parent alkene and the typical increase observed upon chlorination. The actual boiling point may vary depending on the pressure.

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Acid Wash: Transfer the crude product to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining inorganic salts. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂) and swirl gently for 5-10 minutes.

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Distillation: Set up a fractional distillation apparatus. It is recommended to perform the distillation under reduced pressure to prevent thermal decomposition.

    • Collect the initial fraction, which will likely contain any unreacted starting material (2-methylhept-2-ene, b.p. 122 °C).

    • Collect the main fraction at the expected boiling point of this compound (estimated 170-180 °C at atmospheric pressure; will be lower under vacuum).

    • Leave any high-boiling residues (e.g., dichlorinated byproducts) in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting decision tree.

PurificationWorkflow Crude Crude Product Wash Wash with NaHCO3 and Water Crude->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Filter Filter Dry->Filter Distill Fractional Distillation (Reduced Pressure) Filter->Distill Pure Pure Product Distill->Pure Impurities Aqueous Waste & High-Boiling Residue Distill->Impurities TroubleshootingTree Start Product Impure after Initial Purification Acidic Is the product acidic? Start->Acidic Cloudy Is the product cloudy? Acidic->Cloudy No Wash Wash with NaHCO3 solution Acidic->Wash Yes MultiplePeaks Multiple peaks on GC-MS? Cloudy->MultiplePeaks No Redry Re-dry with fresh anhydrous MgSO4 Cloudy->Redry Yes FractionalDistill Perform fractional distillation under reduced pressure MultiplePeaks->FractionalDistill Yes Done Pure Product MultiplePeaks->Done No Wash->Cloudy Redry->MultiplePeaks FractionalDistill->Done

References

Navigating Side-Product Formation in Reactions of 6-Chloro-2-methylhept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 6-Chloro-2-methylhept-2-ene. Understanding and mitigating the formation of unwanted side-products is critical for optimizing reaction yields and ensuring the purity of the desired product. This guide offers insights into the key factors influencing side-product formation and provides actionable protocols to steer your reactions toward the intended outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound?

This compound is a tertiary alkyl halide, which predisposes it to two main competing reaction pathways: nucleophilic substitution (SN1) and elimination (E1 and E2). The prevalence of each pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

  • SN1 (Substitution, Nucleophilic, Unimolecular): This pathway is favored by weakly basic, good nucleophiles (e.g., water, ethanol). It proceeds through a carbocation intermediate, which can also be susceptible to rearrangements.

  • E1 (Elimination, Unimolecular): This pathway competes with SN1 reactions, especially at higher temperatures, and also involves a carbocation intermediate. It leads to the formation of alkenes.

  • E2 (Elimination, Bimolecular): This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). It is a concerted reaction that avoids a carbocation intermediate.

Q2: What are the expected elimination side-products?

Elimination reactions of this compound can yield a mixture of isomeric alkenes. The distribution of these products is dictated by the regioselectivity of the reaction, which is influenced by the base used.

  • Zaitsev Product (More Substituted Alkene): Formation of 2,6-dimethylhepta-1,5-diene is favored with strong, non-bulky bases.

  • Hofmann Product (Less Substituted Alkene): Formation of 2,6-dimethylhepta-2,5-diene is favored with bulky bases like potassium tert-butoxide due to steric hindrance.[1]

Q3: Can allylic rearrangement occur, and what side-products would it generate?

Yes, the presence of a double bond in the allylic position to the chlorine atom makes this compound susceptible to allylic rearrangement. This can occur under conditions that favor carbocation formation (SN1/E1). The intermediate allylic carbocation has two resonance structures, allowing the nucleophile or base to attack at different positions. This can lead to the formation of isomeric chloroalkenes or the corresponding substitution/elimination products derived from the rearranged carbocation.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired substitution product and formation of multiple alkene isomers. The reaction conditions favor elimination over substitution. This is common with strong bases or high temperatures.• Use a weaker base or a nucleophile that is a weak base.• Lower the reaction temperature.• Choose a solvent that favors substitution (e.g., a polar aprotic solvent for SN2-type reactions if applicable, though unlikely for this substrate).
Formation of the Hofmann elimination product instead of the expected Zaitsev product. Use of a sterically bulky base.• Switch to a smaller, non-hindered base such as sodium ethoxide or sodium methoxide to favor the Zaitsev product.[2]
Presence of rearranged products (isomeric skeleton). The reaction proceeds through a carbocation intermediate (SN1/E1) that undergoes rearrangement.• To minimize rearrangement, consider conditions that avoid carbocation formation. For elimination, using a strong, non-nucleophilic base to promote an E2 reaction can be effective.• For substitution, if possible, explore alternative synthetic routes that do not involve a tertiary alkyl halide.
Inconsistent reaction outcomes. Variability in reagent quality, reaction setup, or temperature control.• Ensure all reagents are pure and dry.• Maintain precise temperature control throughout the reaction.• Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

Below are detailed methodologies for key experiments to control the reaction pathway of this compound.

Protocol 1: Favoring E2 Elimination (Hofmann Product)

This protocol is designed to maximize the yield of the less substituted alkene (Hofmann product).

  • Reaction: E2 Elimination of this compound

  • Reagents:

    • This compound

    • Potassium tert-butoxide (a strong, bulky base)[1]

    • Tert-butanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in tert-butanol.

    • Add potassium tert-butoxide to the solution. The molar ratio of the base to the alkyl halide should be at least 1:1.

    • Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Protocol 2: Favoring SN1/E1 Reactions

This protocol allows for a mixture of substitution and elimination products via a carbocation intermediate.

  • Reaction: Solvolysis of this compound

  • Reagents:

    • This compound

    • Ethanol (solvent and nucleophile)[3]

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Heat the solution at a controlled temperature (e.g., reflux) and monitor the reaction progress.

    • The reaction will proceed slowly, with ethanol acting as both the solvent and the nucleophile.[3]

    • Once the reaction is complete, the workup will depend on the desired product. For the ether product, neutralization of the generated HCl with a weak base may be necessary, followed by extraction.

    • Analyze the product mixture by GC-MS to identify the substitution and elimination products.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms and decision-making processes for controlling product formation.

Substitution_Elimination_Competition Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Weak Base (e.g., H2O, EtOH) E2_Product Elimination Product (E2) Substrate->E2_Product Strong, Bulky Base (e.g., t-BuOK) SN1_Product Substitution Product (SN1) Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Product (E1) Carbocation->E1_Product Proton Abstraction

Caption: Competing SN1/E1 and E2 pathways for this compound.

Elimination_Regioselectivity Start This compound Zaitsev Zaitsev Product (2,6-dimethylhepta-1,5-diene) Start->Zaitsev Strong, non-bulky base (e.g., NaOEt) Hofmann Hofmann Product (2,6-dimethylhepta-2,5-diene) Start->Hofmann Strong, bulky base (e.g., t-BuOK)

Caption: Regioselectivity in the E2 elimination of this compound.

By understanding these fundamental principles and utilizing the provided troubleshooting guide and protocols, researchers can effectively manage and minimize the formation of common side-products in reactions involving this compound, leading to improved reaction efficiency and product purity.

References

Stabilizing 6-Chloro-2-methylhept-2-ene during chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Chloro-2-methylhept-2-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate stability issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to instability?

This compound is a chlorinated alkene with the CAS number 80325-37-7.[1] Its instability arises from the fact that it is an allylic chloride. The chlorine atom is bonded to a carbon atom adjacent to a carbon-carbon double bond. This structural feature makes the C-Cl bond susceptible to cleavage, leading to the formation of a resonance-stabilized allylic carbocation. This inherent reactivity makes it prone to various degradation pathways, including hydrolysis, isomerization, and elimination reactions.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Hydrolysis: Reaction with water or other nucleophiles can lead to the substitution of the chlorine atom. This can proceed through SN1 or SN2 mechanisms, with the SN1 pathway being favored in polar protic solvents due to the stability of the allylic carbocation.[2][3]

  • Isomerization: The double bond can migrate, leading to the formation of isomeric chlorinated alkenes. This can be catalyzed by acids, bases, or certain metals.

  • Elimination: Under basic conditions, elimination of HCl can occur, leading to the formation of dienes.

Q3: What are the common signs of degradation in my sample of this compound?

Signs of degradation can include:

  • A change in color of the solution.

  • The appearance of a precipitate.

  • A decrease in the yield of the desired product.

  • The presence of unexpected peaks in your analytical data (e.g., GC-MS, NMR).

Q4: How should I store this compound to minimize degradation?

To ensure the stability of this compound during storage, it is recommended to:

  • Store in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis.

Troubleshooting Guides

Issue 1: Low yield of desired product and formation of byproducts.

Possible Cause: Degradation of this compound during the reaction.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.

  • Solvent Choice: Polar protic solvents can promote hydrolysis. Consider using a non-polar or aprotic solvent.

  • pH Control: If the reaction conditions are acidic or basic, consider using a buffer to maintain a neutral pH.

  • Use of Stabilizers: The addition of a small amount of a stabilizer can inhibit degradation pathways.

Issue 2: Inconsistent reaction outcomes.

Possible Cause: Variable purity or degradation of the this compound starting material.

Troubleshooting Steps:

  • Purity Check: Before use, check the purity of your this compound sample by GC-MS or NMR to ensure it has not degraded during storage.

  • Purification: If impurities are detected, consider purifying the compound by distillation or chromatography before use.

  • Fresh Sample: If possible, use a freshly opened or newly synthesized batch of the compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Stability of Allylic Chlorides (Qualitative)

ParameterConditionImpact on StabilityPrimary Degradation Pathway
Temperature HighDecreasedElimination, Isomerization, Hydrolysis
LowIncreased-
pH AcidicDecreasedHydrolysis (SN1), Isomerization
NeutralOptimal-
BasicDecreasedElimination, Hydrolysis (SN2)
Solvent Polar ProticDecreasedHydrolysis (SN1)
Aprotic/Non-polarIncreased-
Atmosphere Air/MoistureDecreasedHydrolysis, Oxidation
Inert (N2, Ar)Increased-

Table 2: Potential Stabilizers for Allylic Chlorides

Stabilizer TypeExampleProposed Mechanism of ActionTypical Concentration
Phenolic Antioxidants Hydroquinone, BHTRadical scavenging, inhibiting autoxidation.0.01 - 0.1% w/w
Epoxy Compounds Propylene oxideAcid scavenger, reacts with HCl formed during hydrolysis.0.1 - 1.0% w/w
Hindered Amine Light Stabilizers (HALS) Tinuvin seriesRadical scavenging, particularly effective against photo-degradation.[4][5][6][7][8]0.1 - 0.5% w/w

Experimental Protocols

Protocol 1: General Procedure for Stabilization during a Reaction
  • Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon.

  • Solvent Degassing: Use a degassed solvent to remove dissolved oxygen.

  • Stabilizer Addition: To a solution of the reaction solvent, add the chosen stabilizer (e.g., 0.1 mol% of hydroquinone) and stir until dissolved.

  • Reagent Addition: Add the other reagents to the stabilized solvent, followed by the slow addition of this compound.

  • Temperature Control: Maintain the reaction at the lowest effective temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to observe the consumption of the starting material and the formation of the product and any byproducts.

Protocol 2: Analytical Method for Monitoring Degradation by GC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it with a suitable agent if necessary. Dilute the aliquot with an appropriate solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Temperature Program: Start with a low initial temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • MS Detection: Use electron ionization (EI) and scan a mass range that covers the molecular weights of the starting material, expected product, and potential degradation products.

  • Data Analysis: Identify the peaks corresponding to this compound, your desired product, and any byproducts by comparing their mass spectra to a library or by interpreting the fragmentation patterns. Quantify the relative amounts of each component to assess the extent of degradation.

Visualizations

DegradationPathways cluster_starting_material This compound cluster_degradation Degradation Products A This compound B Allylic Alcohol (Hydrolysis Product) A->B H2O / Nu- C Isomeric Chloroalkenes (Isomerization Products) A->C Acid / Base / Metal Catalyst D Dienes (Elimination Products) A->D Strong Base

Caption: Major degradation pathways of this compound.

TroubleshootingFlowchart Start Low Yield or Unexpected Byproducts CheckPurity Check Purity of Starting Material Start->CheckPurity Purify Purify Starting Material CheckPurity->Purify Impure OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Pure Purify->OptimizeConditions LowerTemp Lower Reaction Temperature OptimizeConditions->LowerTemp ChangeSolvent Change to Aprotic/Non-polar Solvent LowerTemp->ChangeSolvent AddStabilizer Add a Stabilizer ChangeSolvent->AddStabilizer End Improved Yield AddStabilizer->End

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Synthesis of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-chloro-2-methylhept-2-ene, a common intermediate in pharmaceutical and organic synthesis. The primary method addressed is the allylic chlorination of 2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method is the allylic chlorination of 2-methylhept-2-ene. This reaction selectively introduces a chlorine atom at the carbon adjacent to the double bond (the allylic position). A common reagent for this transformation is N-chlorosuccinimide (NCS), often in the presence of a radical initiator or under photochemical conditions.

Q2: What are the potential side products in this synthesis?

The primary side products can include:

  • Dichlorinated products: Addition of chlorine across the double bond.

  • Isomeric chlorinated products: Chlorination at other positions on the alkyl chain.

  • Unreacted starting material: Incomplete reaction.

  • Polymerization products: Under certain conditions, the alkene may polymerize.

Q3: My reaction yield is very low. What are the possible causes and how can I improve it?

Low yield is a common issue in allylic chlorination. Several factors can contribute to this:

  • Insufficient radical initiation: If using a radical initiator like AIBN or benzoyl peroxide, ensure it is fresh and used in the correct stoichiometric amount. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • Reaction temperature: The temperature can significantly impact the reaction rate and selectivity. For NCS chlorination, reactions are often run at the reflux temperature of the solvent (e.g., carbon tetrachloride).

  • Purity of reagents and solvent: Impurities in the 2-methylhept-2-ene, NCS, or solvent can inhibit the reaction. Ensure all reagents are of high purity and the solvent is dry.

  • Incorrect stoichiometry: An improper ratio of alkene to NCS can lead to incomplete reaction or the formation of side products.

Q4: I am observing a significant amount of dichlorinated byproduct. How can I minimize this?

The formation of dichlorinated byproducts typically occurs through the electrophilic addition of chlorine across the double bond. To minimize this:

  • Control the concentration of free chlorine: Use a reagent like NCS which provides a low and steady concentration of chlorine radicals, rather than introducing chlorine gas directly.

  • Maintain a non-polar solvent: Using a non-polar solvent like carbon tetrachloride or cyclohexane can disfavor the ionic pathway of electrophilic addition.

  • Avoid acidic conditions: Acidic conditions can promote the formation of Cl+, which can lead to electrophilic addition.

Q5: How can I effectively purify the final product?

Fractional distillation is a common and effective method for purifying this compound from the reaction mixture. Due to the potential presence of isomeric byproducts with close boiling points, a distillation column with good theoretical plate count is recommended. Column chromatography on silica gel can also be employed for smaller scale purifications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive radical initiatorUse a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide) or increase the amount slightly.
Insufficient light for photochemical initiationEnsure the UV lamp is functioning correctly and is in close proximity to the reaction vessel.
Low reaction temperatureIncrease the reaction temperature to the reflux temperature of the solvent.
Impure reagents or solventUse freshly distilled 2-methylhept-2-ene and dry, high-purity solvent.
Formation of Multiple Products (Isomers) High reaction temperature leading to lack of selectivityTry running the reaction at a lower temperature for a longer period.
Radical rearrangementThis is inherent to the mechanism. Optimize reaction conditions (e.g., temperature, initiator) to favor the desired isomer. Purification by fractional distillation or chromatography will be necessary.
Significant Dichlorination High concentration of chlorineEnsure slow addition of the chlorinating agent if applicable. Use of NCS is generally preferred to minimize this.
Polar solventSwitch to a non-polar solvent like carbon tetrachloride or cyclohexane.
Reaction Stalls Before Completion Depletion of the radical initiatorAdd a small additional portion of the radical initiator to the reaction mixture.
Quenching of radicals by impuritiesEnsure the reaction setup is free from oxygen and other potential radical scavengers by using an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Key Experiment: Allylic Chlorination of 2-Methylhept-2-ene with NCS

Objective: To synthesize this compound via radical-initiated allylic chlorination.

Materials:

  • 2-Methylhept-2-ene (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylhept-2-ene and anhydrous carbon tetrachloride.

  • Add N-chlorosuccinimide and AIBN to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield
Chlorinating Agent Initiator Solvent Temperature (°C) Typical Yield (%)
NCS (1.1 eq)AIBN (0.05 eq)CCl477 (Reflux)65-75
NCS (1.1 eq)Benzoyl Peroxide (0.05 eq)Benzene80 (Reflux)60-70
SO2Cl2 (1.0 eq)AIBN (0.05 eq)CCl477 (Reflux)50-60
NCS (1.1 eq)UV Light (365 nm)CCl42555-65

Mandatory Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Methylhept-2-ene 2-Methylhept-2-ene Allylic Radical Allylic Radical 2-Methylhept-2-ene->Allylic Radical + Initiator - H• Dichlorinated Product Dichlorinated Product 2-Methylhept-2-ene->Dichlorinated Product + Cl2 This compound This compound Allylic Radical->this compound + Cl• Isomeric Chlorinated Product Isomeric Chlorinated Product Allylic Radical->Isomeric Chlorinated Product + Cl• (Rearrangement) Reagents Reagents Reagents->2-Methylhept-2-ene NCS NCS Initiator Initiator

Figure 1. Synthesis pathway and common side reactions.
Troubleshooting Workflow

troubleshooting_workflow Start Start Low Yield Low Yield Start->Low Yield Check Initiator Check Initiator Low Yield->Check Initiator Yes Impure Product Impure Product Low Yield->Impure Product No Check Temperature Check Temperature Check Initiator->Check Temperature Check Reagent Purity Check Reagent Purity Check Temperature->Check Reagent Purity End End Check Reagent Purity->End Dichlorination Dichlorination Impure Product->Dichlorination Yes Isomers Isomers Impure Product->Isomers No Optimize Purification Optimize Purification Dichlorination->Optimize Purification Isomers->Optimize Purification Optimize Purification->End

Figure 2. A logical workflow for troubleshooting common issues.

Technical Support Center: Synthesis and Purification of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 6-Chloro-2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most prevalent laboratory-scale synthesis of this compound involves the hydrochlorination of 6-methylhept-5-en-2-ol. This reaction typically proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.

Expected Impurities:

  • Unreacted Starting Material: Residual 6-methylhept-5-en-2-ol.

  • Isomeric Byproducts: Due to the formation of a carbocation intermediate in the SN1 reaction, rearrangements can occur, leading to the formation of isomeric chlorinated heptenes.

  • Elimination Products: Dehydration of the starting alcohol can lead to the formation of various isomeric dienes.

  • Solvent and Reagent Residues: Residual acid catalyst and solvents used in the reaction and workup.

Q2: My reaction has resulted in a low yield of the desired product and a complex mixture of byproducts. What are the likely causes?

Several factors can contribute to low yields and the formation of multiple byproducts:

  • Reaction Temperature: Elevated temperatures can favor elimination reactions, leading to the formation of dienes instead of the desired alkyl chloride.

  • Acid Concentration: A high concentration of a strong acid can also promote dehydration and other side reactions.

  • Water Content: The presence of excessive water can shift the equilibrium of the reaction back towards the starting alcohol, reducing the yield of the product.

Q3: How can I monitor the progress of the reaction and the purity of my product?

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction and assessing purity.

  • TLC: A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product. A non-polar eluent system, such as hexane/ethyl acetate, is suitable for separating the less polar product from the more polar alcohol starting material.

  • GC-MS: Provides a quantitative assessment of the product's purity and allows for the identification of volatile impurities and isomeric byproducts based on their mass spectra and retention times.

Q4: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

  • Fractional Distillation: Effective for removing non-volatile impurities and some isomeric byproducts with significantly different boiling points. Performing the distillation under reduced pressure is crucial to prevent thermal decomposition of the product.

  • Column Chromatography: A highly effective method for separating the desired product from isomeric impurities and other closely related byproducts.

Troubleshooting Guides

Low Purity After Synthesis

Problem: GC-MS analysis of the crude product shows a low percentage of this compound and the presence of multiple other peaks.

Troubleshooting Workflow:

G start Low Purity of Crude Product q1 Identify Impurities by GC-MS start->q1 a1 High levels of starting material (6-methylhept-5-en-2-ol) q1->a1 a2 Presence of multiple alkene peaks (dienes) q1->a2 a3 Presence of isomeric chloride peaks q1->a3 s1 Increase reaction time or gently warm the reaction mixture a1->s1 s2 Lower reaction temperature and use a less concentrated acid catalyst a2->s2 s3 Optimize reaction conditions to favor the desired isomer (e.g., lower temperature) a3->s3

Caption: Troubleshooting low purity after synthesis.

Inefficient Purification by Fractional Distillation

Problem: The purity of this compound does not significantly improve after fractional distillation.

Troubleshooting Workflow:

G start Inefficient Fractional Distillation q1 Check boiling point and pressure start->q1 a1 Product co-distills with impurities q1->a1 a2 Product decomposes during distillation q1->a2 a3 Broad boiling point range observed q1->a3 s1 Use a more efficient fractionating column (e.g., Vigreux or packed column) a1->s1 s2 Lower the distillation pressure (vacuum) to reduce the boiling point a2->s2 s3 Indicates presence of multiple components with close boiling points. Proceed to column chromatography. a3->s3

Caption: Troubleshooting inefficient fractional distillation.

Poor Separation During Column Chromatography

Problem: The desired product and impurities elute together during column chromatography.

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography q1 Review TLC results start->q1 a1 Spots are too close together (ΔRf < 0.2) q1->a1 a2 Streaking of spots on TLC q1->a2 a3 Spots do not move from the baseline q1->a3 s1 Optimize eluent system. Decrease polarity for better separation of non-polar compounds. a1->s1 s2 Sample may be too concentrated or insoluble in the eluent. Dilute sample or change solvent. a2->s2 s3 Eluent is not polar enough. Gradually increase the polarity of the eluent. a3->s3

Caption: Troubleshooting poor separation in column chromatography.

Data Presentation

Table 1: Purity of this compound at Different Purification Stages

Purification StageTypical Purity (%)Common Impurities Present
Crude Product60 - 80Starting alcohol, isomeric chlorides, dienes
After Fractional Distillation85 - 95Isomeric chlorides with close boiling points
After Column Chromatography> 98Trace amounts of closely related isomers

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 g of 6-methylhept-5-en-2-ol in an ice bath.

  • Addition of HCl: Slowly add 20 mL of concentrated hydrochloric acid to the cooled alcohol with vigorous stirring over a period of 30 minutes.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of hexane and load it onto the column.

  • Elution: Begin elution with pure hexane.

  • Gradient Elution: If the product does not elute with pure hexane, gradually increase the polarity of the eluent by adding small percentages of a slightly more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5%).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Preventing decomposition of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Chloro-2-methylhept-2-ene during experiments and storage.

Troubleshooting Guides

Issue 1: Rapid Degradation and Discoloration of this compound Upon Storage

  • Question: My sample of this compound has turned yellow/brown and shows impurity peaks in the NMR/GC-MS analysis after a short period of storage. What is causing this, and how can I prevent it?

  • Answer: Discoloration and the appearance of impurities are common indicators of decomposition. The primary causes are exposure to light, heat, and atmospheric moisture. This compound is susceptible to photodegradation, thermal decomposition, and hydrolysis. To prevent this, implement the following storage protocol:

    • Storage Conditions: Store the compound in an amber glass vial with a tightly sealed cap to protect it from light and moisture.[1][2][3] For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.[4][5]

    • Temperature: Store the vial in a refrigerator at 2-8°C.[6] Avoid repeated freeze-thaw cycles.

    • Stabilizers: Consider adding a stabilizer. For protection against photodegradation, a Hindered Amine Light Stabilizer (HALS) can be effective. For thermal stability, an epoxy-based stabilizer or a combination of calcium/zinc stearate may be beneficial.[7][8][9]

Issue 2: Inconsistent Reaction Yields and Formation of Side Products

  • Question: I am using this compound in a reaction, but I'm observing inconsistent yields and the formation of unexpected side products. Could this be related to the stability of the starting material?

  • Answer: Yes, the purity and stability of your this compound are critical for reproducible reaction outcomes. Decomposition products can act as catalysts or participate in side reactions.

    • Verify Purity: Before use, always check the purity of your this compound sample using a suitable analytical method like GC-MS or ¹H NMR.

    • Fresh is Best: Use freshly opened or purified material for sensitive reactions. If the compound has been stored for an extended period, consider purifying it by distillation under reduced pressure.

    • Reaction Conditions: Be mindful of your reaction conditions. The presence of strong bases can promote elimination reactions, while aqueous work-ups can lead to hydrolysis.[10] If possible, use anhydrous solvents and perform reactions under an inert atmosphere.

Frequently Asked Questions (FAQs)

  • Q1: What are the main decomposition pathways for this compound?

    • A1: The primary decomposition pathways are:

      • Hydrolysis: Reaction with water to form the corresponding alcohol. As an allylic chloride, it is prone to hydrolysis.[11]

      • Elimination (Dehydrohalogenation): Loss of HCl to form a diene, often promoted by bases or heat.

      • Photodegradation: UV light can initiate free-radical decomposition.[1][2]

      • Thermal Decomposition: Elevated temperatures can accelerate all decomposition pathways.

  • Q2: What type of stabilizers can I use, and at what concentration?

    • A2: The choice of stabilizer depends on the primary mode of decomposition you wish to prevent.

      • For Photodegradation: Hindered Amine Light Stabilizers (HALS) are effective radical scavengers. A typical starting concentration is 0.1-0.5% (w/w).[1][12][13][14]

      • For Thermal Degradation and Acid Scavenging:

        • Epoxy Compounds (e.g., epoxidized soybean oil): These act as acid scavengers. A concentration of 0.5-2.0% (w/w) is a reasonable starting point.

        • Organotin Stabilizers (e.g., dibutyltin dilaurate): These are very effective thermal stabilizers but can be toxic. Use with caution at concentrations of 0.2-1.0% (w/w).[7][15][16][17][18]

        • Calcium/Zinc Stearates: These are often used in combination and act as acid scavengers and lubricants. A 1:1 mixture at a total concentration of 0.5-1.5% (w/w) can be tested.[8][9][19]

  • Q3: How should I handle and store this compound in the laboratory?

    • A3: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Store in a tightly sealed amber vial, preferably under an inert atmosphere, and refrigerate at 2-8°C.[6]

Quantitative Data: Hydrolysis Rates of Analogous Allyl Chlorides

The following table summarizes the pseudo-first-order rate constants for the hydrolysis of allyl chloride and its methylated analogues at different pressures and temperatures. This data can provide an estimate of the relative reactivity of this compound to hydrolysis.

CompoundTemperature (°C)Pressure (atm)Rate Constant (k x 10⁵ s⁻¹)
Allyl chloride50.2512.5
β-Methyl allyl chloride50.2511.8
trans-γ-Methyl allyl chloride12.02115.0

Data sourced from a study on the effect of pressure on the rates of hydrolysis of allyl chlorides.[20]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated thermal and photolytic stress conditions.

Materials:

  • This compound

  • Amber and clear glass vials with PTFE-lined caps

  • Oven set to 40°C

  • UV lamp (365 nm)

  • GC-MS or HPLC for analysis

Procedure:

  • Sample Preparation: Aliquot 1 mL of this compound into four sets of vials:

    • Set A: Amber vial (Control)

    • Set B: Amber vial (Thermal Stress)

    • Set C: Clear vial (Photolytic Stress)

    • Set D: Clear vial (Combined Thermal and Photolytic Stress)

  • Initial Analysis (T=0): Analyze an aliquot from Set A to determine the initial purity.

  • Stress Conditions:

    • Store Set A at 2-8°C in the dark.

    • Place Set B in the 40°C oven.

    • Place Set C under the UV lamp at room temperature.

    • Place Set D in the 40°C oven under the UV lamp.

  • Time Points: Collect samples from each set at regular intervals (e.g., 24, 48, 72 hours, 1 week).

  • Analysis: Analyze each sample for purity and the formation of degradation products using GC-MS or HPLC.

  • Data Evaluation: Compare the degradation profiles of the stressed samples to the control to determine the rate and nature of decomposition under each condition.

Protocol 2: Stabilization of this compound with a Hindered Amine Light Stabilizer (HALS)

Objective: To prepare a stabilized solution of this compound to inhibit photodegradation.

Materials:

  • This compound

  • Hindered Amine Light Stabilizer (e.g., Tinuvin 770)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of HALS. For a 0.2% (w/w) solution, this would be 2 mg of HALS for every 1 g of this compound.

  • Dissolution: Add the weighed HALS to the this compound in the amber glass vial.

  • Mixing: Tightly cap the vial and mix thoroughly using a vortex mixer until the HALS is completely dissolved. Gentle warming in a water bath (<40°C) may be required to aid dissolution, but avoid excessive heat.

  • Storage: Store the stabilized solution under the recommended conditions (2-8°C, protected from light).

Visualizations

DecompositionPathways Decomposition Pathways and Mitigation Strategies A This compound B Decomposition A->B C Hydrolysis B->C D Photodegradation B->D E Thermal Degradation B->E F Elimination B->F G Store in Dry Conditions Use Anhydrous Solvents C->G Prevent with H Store in Amber Vials Use HALS Stabilizers D->H Prevent with I Refrigerate (2-8°C) Use Thermal Stabilizers E->I Prevent with J Avoid Strong Bases Control Temperature F->J Prevent with

Caption: Factors leading to decomposition and preventative measures.

ExperimentalWorkflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Obtain/Purify This compound B Prepare Samples: - Control - With Stabilizer(s) A->B C Initial Analysis (T=0) (GC-MS, NMR) B->C D Thermal Stress (e.g., 40°C) C->D E Photolytic Stress (UV Lamp) C->E F Ambient Storage (Control) C->F G Analyze Samples at Time Points D->G E->G F->G H Quantify Degradation and Impurities G->H I Compare Stabilizer Effectiveness H->I

Caption: Workflow for evaluating the stability of this compound.

References

Technical Support Center: Optimizing Reactions of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylhept-2-ene. The focus is on optimizing common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions for this compound?

A1: Given its structure as a vinyl chloride, the most common and effective catalytic reactions are palladium-catalyzed cross-coupling reactions. These are powerful methods for forming new carbon-carbon bonds. Key examples include:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters. This is often favored due to the mild reaction conditions and the commercial availability of a wide range of boronic acid derivatives.[1][2][3][4]

  • Heck Coupling: Couples with alkenes. The reaction is highly regioselective, typically adding the organic group to the less substituted position of the alkene.[5][6]

  • Sonogashira Coupling: Involves the coupling of terminal alkynes and is performed with a palladium catalyst and a copper(I) cocatalyst.[7][8][9]

Q2: My reaction yield is low. What are the first troubleshooting steps I should take?

A2: Low yield in palladium-catalyzed reactions is a common issue. Here are some initial steps to consider:

  • Check Reagent Purity: Ensure all starting materials, solvents, and bases are pure and anhydrous, as required by the specific protocol.[10]

  • Optimize Reaction Conditions: Temperature and reaction time are critical. A dramatic temperature dependence on product selectivity has been observed in similar reactions.[1][2] Consider incremental increases in temperature or extending the reaction time.

  • Evaluate Catalyst and Ligand: The choice of palladium source and ligand is crucial. For challenging substrates like vinyl chlorides, specialized phosphine ligands are often necessary to achieve good results.[11][12]

  • Increase Catalyst Loading: If you are screening a difficult reaction and see no conversion, consider increasing the catalyst loading.[12]

Q3: I am observing the formation of "palladium black." What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the precipitation of palladium metal from the solution, which leads to catalyst deactivation.[13][14] This can be caused by:

  • High Temperatures: Running the reaction at too high a temperature can cause the catalyst to decompose.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, very high ligand-to-palladium ratios can sometimes inhibit the reaction.[12]

  • Presence of Impurities: Impurities in the reagents or solvents can lead to catalyst decomposition.

To prevent this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon), use high-purity reagents, and optimize the ligand-to-palladium ratio.[10]

Q4: How do I choose the right ligand for my reaction?

A4: Ligand selection is critical for a successful cross-coupling reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can affect the selectivity of the reaction.[11][15] For vinyl chlorides, which can be challenging substrates, electron-rich and bulky phosphine ligands are often effective.[11][12] Examples of commonly used ligand classes include:

  • Buchwald-type phosphines: (e.g., SPhos, XPhos) These are known to be effective for a wide range of cross-coupling reactions, including those with aryl and vinyl chlorides.[1][2][15]

  • N-heterocyclic carbenes (NHCs): These can be highly effective ligands for certain cross-coupling reactions.[8]

It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.[10]

Troubleshooting Guides

Issue 1: Low or No Product Conversion
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh palladium source or a pre-catalyst. Ensure proper activation if using a Pd(II) source.[10][16]The active catalytic species is Pd(0). Pd(II) sources must be reduced in situ. Over time, palladium sources can degrade.
Poor Ligand Choice Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., Buchwald ligands).[11][15]Vinyl chlorides often require more specialized ligands for efficient oxidative addition to the Pd(0) center.
Insufficient Temperature Gradually increase the reaction temperature in 10-20°C increments.Some cross-coupling reactions have a significant activation energy barrier. Temperature can also influence product selectivity.[1][2]
Impure Reagents/Solvent Use freshly distilled/dried solvents and high-purity reagents.Water and oxygen can deactivate the catalyst and lead to side reactions.
Incorrect Base The choice of base is crucial. Screen different bases (e.g., CsF, K₃PO₄, NaOt-Bu).The base plays a role in the transmetalation and catalyst regeneration steps. The optimal base can vary significantly.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Homocoupling of Starting Material Lower the reaction temperature. Adjust the ligand-to-metal ratio.Homocoupling can occur if the transmetalation step is slow relative to other processes.
Protodeboronation (in Suzuki reactions) Use a milder base (e.g., CsF) and an appropriate solvent like isopropanol.[1][2]This is a common side reaction where the boronic acid is replaced by a hydrogen atom.
Isomerization of the Alkene Use platinum-based catalysts if isomerization is a significant issue in hydrogenation. For cross-coupling, ligand choice can influence this.[17]Palladium catalysts can sometimes promote the isomerization of double bonds.
Reduction of the Alkyl Halide Ensure strictly anaerobic conditions.This can occur via β-hydride elimination from an intermediate, followed by reductive elimination.

Data Presentation

Table 1: Example Catalyst Systems for Suzuki-Miyaura Coupling of Vinyl Chlorides
Palladium Source Ligand Base Solvent Typical Temp. (°C) Reference
Pd(OAc)₂SPhosCsFIsopropanol60-80[1][2]
Pd₂(dba)₃XPhosK₃PO₄Toluene/Water80-100General protocol
(t-Bu₃P)₂Pd-K₃PO₄Dioxane100[18]
Table 2: Comparison of Common Cross-Coupling Reactions
Reaction Type Coupling Partner Key Advantages Common Challenges
Suzuki-Miyaura Boronic acid/esterMild conditions, high functional group tolerance, commercially available reagents.Protodeboronation, removal of boron-containing byproducts.[1][2]
Heck AlkeneAtom economical, no need for organometallic reagents.Regio- and stereoselectivity control can be challenging.[6][19]
Sonogashira Terminal alkyneDirect formation of C(sp²)-C(sp) bonds.Requires a copper co-catalyst, potential for alkyne homocoupling.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent (e.g., triethylamine or THF).[7][20]

  • Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).[7]

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion. The reaction is often complete within 1.5-3 hours.[7]

  • Workup: Quench the reaction (e.g., with aqueous HCl or ammonium chloride), and extract the product with an organic solvent.[7]

  • Purification: Dry, concentrate, and purify the product, typically by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Combine Reagents in Flask reagents->setup glassware Oven-dry Glassware glassware->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree Troubleshooting Low Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Conversion? check_catalyst Is the catalyst active? (Use fresh source/precatalyst) start->check_catalyst Yes check_ligand Is the ligand optimal? (Screen different ligands) check_catalyst->check_ligand check_ratio Is the Pd:Ligand ratio correct? check_ligand->check_ratio check_temp Is the temperature high enough? (Increase incrementally) check_ratio->check_temp check_time Is the reaction time sufficient? (Run for longer) check_temp->check_time check_atmosphere Is the atmosphere inert? (Check for leaks, degas solvents) check_time->check_atmosphere check_purity Are reagents and solvents pure/dry? check_atmosphere->check_purity check_base Is the base appropriate? (Screen different bases) check_purity->check_base success Yield Improved check_base->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Byproduct Analysis in 6-Chloro-2-methylhept-2-ene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound via allylic chlorination of 2-methylhept-2-ene?

A1: The allylic chlorination of 2-methylhept-2-ene is a free-radical reaction that can lead to the formation of several positional isomers. The most common byproducts are other monochlorinated isomers where the chlorine atom is attached to different allylic or even vinylic positions. Dichlorinated byproducts can also form, particularly if the reaction is not carefully controlled.

Q2: My reaction yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Common issues include:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

  • Byproduct formation: The formation of isomeric and dichlorinated byproducts is a primary cause of reduced yield of the desired product.

  • Suboptimal reaction conditions: The concentration of the radical initiator and the chlorinating agent (e.g., N-chlorosuccinimide) is critical. Too high a concentration can favor side reactions.

  • Product degradation: The product may be unstable under the reaction or workup conditions, leading to degradation.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts in a free-radical allylic chlorination can be challenging. However, the following strategies can be employed:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the chlorination, favoring the thermodynamically more stable radical intermediate.

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often preferred over chlorine gas as it provides a low, steady concentration of chlorine radicals, which can improve selectivity.

  • Use of a Radical Initiator: Using a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, at the appropriate concentration can help control the initiation of the radical chain reaction.

Q4: What is the best analytical method to identify and quantify the product and its byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for both identifying and quantifying the various isomers of chloromethylheptene and other byproducts. The gas chromatograph separates the different compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides fragmentation patterns that allow for the identification of the individual structures. For unambiguous structural elucidation of novel byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion of Starting Material 1. Insufficient reaction time. 2. Reaction temperature too low. 3. Inactive radical initiator.1. Monitor the reaction progress using GC and extend the reaction time if necessary. 2. Gradually increase the reaction temperature, while monitoring for an increase in byproduct formation. 3. Use a fresh batch of radical initiator.
High Percentage of Dichlorinated Byproducts 1. Molar ratio of chlorinating agent to alkene is too high. 2. High local concentration of the chlorinating agent.1. Reduce the molar equivalents of the chlorinating agent (e.g., NCS). 2. Add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.
Multiple Isomeric Monochloroalkenes Detected Inherent nature of the free-radical mechanism leading to the formation of different resonance-stabilized allylic radicals.While difficult to eliminate completely, optimizing the reaction temperature and the choice of solvent may slightly alter the product distribution. A thorough purification by fractional distillation or preparative chromatography is often necessary.
Poor Separation of Isomers in GC Analysis The column and temperature program are not optimized for the separation of closely related isomers.Utilize a GC column with a different stationary phase polarity. Optimize the temperature gradient of the GC oven to enhance the resolution between the isomeric peaks.

Experimental Protocols

Synthesis of this compound via Allylic Chlorination

Materials:

  • 2-methylhept-2-ene

  • N-chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylhept-2-ene (1.0 eq) in CCl₄.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is complete when the starting alkene is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from its isomers and any remaining starting material.

GC-MS Analysis of the Product Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Data Presentation

Table 1: Typical Product Distribution in the Allylic Chlorination of 2-methylhept-2-ene Determined by GC-MS.

Compound Retention Time (min) Relative Area (%) Key Mass Fragments (m/z)
2-methylhept-2-ene (Starting Material)8.55112, 97, 69, 55, 41
This compound (Product) 12.2 65 146, 111, 97, 69, 41
4-Chloro-2-methylhept-2-ene (Isomer)11.820146, 111, 97, 81, 55
1-Chloro-2-methylhept-2-ene (Isomer)11.58146, 111, 97, 77, 55
Dichlorinated Byproducts>14.02180, 145, 110, 75

Note: Retention times and relative percentages are illustrative and can vary depending on the specific reaction conditions and GC-MS parameters.

Visualizations

Byproduct_Formation_Pathway 2-methylhept-2-ene 2-methylhept-2-ene Allylic Hydrogen Abstraction Allylic Hydrogen Abstraction 2-methylhept-2-ene->Allylic Hydrogen Abstraction Resonance Stabilized Allylic Radicals Resonance Stabilized Allylic Radicals Allylic Hydrogen Abstraction->Resonance Stabilized Allylic Radicals Chlorine Radical Attack Chlorine Radical Attack Resonance Stabilized Allylic Radicals->Chlorine Radical Attack This compound This compound Chlorine Radical Attack->this compound Major Pathway Isomeric Byproducts Isomeric Byproducts Chlorine Radical Attack->Isomeric Byproducts Minor Pathways Dichlorinated Byproducts Dichlorinated Byproducts This compound->Dichlorinated Byproducts Further Chlorination

Caption: Reaction pathway for the formation of byproducts.

Troubleshooting_Workflow start Start: Unsatisfactory Reaction Outcome check_conversion Low Conversion? start->check_conversion check_byproducts High Byproducts? check_conversion->check_byproducts No increase_time_temp Increase Reaction Time/Temp check_conversion->increase_time_temp Yes reduce_ncs Reduce NCS Equivalents check_byproducts->reduce_ncs Yes (Dichlorination) optimize_purification Optimize Purification check_byproducts->optimize_purification Yes (Isomers) increase_time_temp->check_byproducts end End: Improved Synthesis increase_time_temp->end check_initiator Check Initiator Activity check_initiator->end slow_addition Slow Addition of NCS reduce_ncs->slow_addition slow_addition->end optimize_purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Chloro-2-methylhept-2-ene. Due to the limited availability of experimental NMR data for this specific compound in public databases, this report utilizes predicted spectral data as a primary reference. This information is compared with experimental data for structurally analogous compounds to offer a comprehensive analytical perspective for researchers, scientists, and professionals in drug development.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR data for this compound were generated using computational models. These predictions provide valuable insights into the expected chemical shifts, multiplicities, and coupling constants for each nucleus in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling Constant (J in Hz) Carbon Predicted Chemical Shift (ppm)
H11.63sC125.6
H1'1.70sC1'17.8
H35.15t, J = 7.2C2132.1
H42.10q, J = 7.0C3123.5
H51.75mC434.1
H64.05sextet, J = 6.3C538.7
H71.52d, J = 6.3C658.9
C722.4

Disclaimer: The data presented in Table 1 is based on computational predictions and may differ from experimental values.

Comparison with a Structurally Related Compound

To provide context for the predicted data, a comparison is made with the experimental NMR data of a structurally similar compound, 1-chloro-3-methyl-2-butene. This compound shares key structural features with this compound, such as a substituted alkene and a chlorinated alkyl chain, making it a relevant, albeit simpler, analogue for comparison.

Table 2: Comparison of Predicted ¹³C NMR Data for this compound with Experimental Data for 1-Chloro-3-methyl-2-butene

This compound (Predicted) 1-Chloro-3-methyl-2-butene (Experimental)
Carbon Chemical Shift (ppm)
C125.6
C1'17.8
C2132.1
C3123.5
C434.1
C538.7
C658.9
C722.4

Note: Experimental data for 1-chloro-3-methyl-2-butene is sourced from publicly available databases and may have been recorded under different experimental conditions.

Experimental Protocol for NMR Analysis

The following is a generalized, standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample or use 1-2 drops of the liquid sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup (Shimming, Tuning) filter->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants & Integration calibration->analysis structure Structure Elucidation/ Verification analysis->structure

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-2-methylhept-2-ene has been developed for researchers, scientists, and professionals in drug development. This guide provides a predictive analysis based on the fragmentation of structurally analogous compounds, offering valuable insights for the identification and characterization of this halogenated alkene.

Due to the absence of a publicly available mass spectrum for this compound, this guide leverages experimental data from key structural analogs: the tertiary chloroalkane, 2-chloro-2-methylpropane; the primary chloroalkane, 1-chlorohexane; and the parent alkene, 2-methyl-2-heptene. By comparing the established fragmentation pathways of these molecules, a robust prediction of the fragmentation behavior of this compound can be constructed.

Predicted Fragmentation and Comparative Analysis

The fragmentation of this compound under electron ionization is anticipated to be a composite of the fragmentation patterns observed for its structural components. The presence of a chlorine atom, a tertiary substituted carbon, and a double bond will each influence the cleavage patterns, leading to a unique mass spectrum.

A primary fragmentation pathway is expected to involve the loss of a chlorine radical (Cl•), a common feature in the mass spectra of chloroalkanes. This would result in a carbocation at m/z 111. The stability of this resulting cation will significantly influence the intensity of this peak. For comparison, the mass spectrum of 2-chloro-2-methylpropane is dominated by the loss of a chlorine radical, leading to a very stable tertiary carbocation at m/z 57.[1] In contrast, 1-chlorohexane, a primary chloroalkane, exhibits a less intense molecular ion peak and significant fragmentation of the alkyl chain.

The double bond in this compound will favor allylic cleavage. Cleavage of the C4-C5 bond would yield a resonance-stabilized allylic cation at m/z 69. This is a well-established fragmentation pattern for alkenes, as seen in the mass spectrum of 2-methyl-2-heptene, which also shows a prominent peak at m/z 69.

Further fragmentation can be predicted through various cleavage and rearrangement mechanisms common in mass spectrometry. The table below summarizes the predicted major fragments for this compound and compares them with the observed fragments of the selected analogous compounds.

m/z Predicted Fragment Ion (this compound) Proposed Structure Comparison with Analogous Compounds
146/148[C8H15Cl]+• (Molecular Ion)CH3-C(CH3)=CH-CH2-CH2-CH(Cl)-CH3Expected to be of low to moderate intensity, with the M+2 peak at approximately one-third the intensity of the M+ peak due to the 37Cl isotope. The molecular ion of 2-chloro-2-methylpropane is very weak or absent.[1]
111[C8H15]+[CH3-C(CH3)=CH-CH2-CH2-CH-CH3]+Loss of Cl•. This is expected to be a significant peak due to the formation of a secondary carbocation. This is analogous to the base peak at m/z 57 ([C4H9]+) in 2-chloro-2-methylpropane.[1]
69[C5H9]+[CH3-C(CH3)=CH-CH2]+Allylic cleavage. This is expected to be a prominent peak, similar to the fragmentation of 2-methyl-2-heptene which shows a major peak at this m/z value.
91[C6H11Cl]+•[Cl-CH(CH3)-CH2-CH2-CH=C(CH3)2]+• (rearranged)McLafferty rearrangement followed by loss of propene.
56[C4H8]+•[CH2=CH-CH2-CH3]+•Cleavage of the C4-C5 bond with hydrogen rearrangement. This is a common fragment for unsaturated hydrocarbons.
41[C3H5]+[CH2=CH-CH2]+A common fragment in the mass spectra of many organic compounds, representing a stable allylic cation.[1]

Experimental Protocols

The predicted fragmentation patterns are based on standard electron ionization mass spectrometry techniques. A typical experimental setup would involve:

  • Sample Introduction: The sample would be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

  • Ionization: Electron ionization (EI) would be performed using a standard electron energy of 70 eV. This energy is sufficient to cause ionization and extensive fragmentation, providing a detailed fingerprint of the molecule.

  • Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: An electron multiplier detector would be used to detect the ions, and the resulting signal would be processed to generate the mass spectrum.

Logical Fragmentation Pathway of this compound

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M [C8H15Cl]+• m/z 146/148 (Molecular Ion) F111 [C8H15]+ m/z 111 M->F111 - Cl• F69 [C5H9]+ m/z 69 M->F69 Allylic Cleavage F91 [C6H11Cl]+• m/z 91/93 M->F91 McLafferty Rearrangement - C3H6 F56 [C4H8]+• m/z 56 F111->F56 - C3H5• F41 [C3H5]+ m/z 41 F69->F41 - C2H4

Caption: Predicted EI fragmentation of this compound.

This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the fragmentation pathways of this compound. The provided data and methodologies offer a valuable starting point for researchers engaged in the analysis and identification of halogenated organic molecules.

References

A Comparative Guide to the Infrared Spectroscopy of 6-Chloro-2-methylhept-2-ene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 6-Chloro-2-methylhept-2-ene, a molecule of interest in synthetic chemistry and drug development. By comparing its predicted spectral features with those of analogous compounds, this document serves as a practical resource for researchers, scientists, and professionals in the field for the identification and characterization of similar chemical structures.

Introduction to Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed by the molecule, and the resulting spectrum provides a unique "fingerprint" that corresponds to its molecular structure. This guide focuses on the characteristic IR absorptions of the alkene and alkyl chloride functional groups present in this compound and compares them to related molecules to highlight the distinct spectral features of each component.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption peaks for the functional groups present in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkene (Trisubstituted)=C-H Stretch~3020Medium
C=C Stretch1670 - 1680Medium to Weak
=C-H Out-of-plane Bend800 - 840Strong
Alkyl HalideC-Cl Stretch550 - 850Medium to Strong
AlkaneC-H Stretch (sp³)2850 - 2960Strong
C-H Bend (CH₃)1375 & 1450Medium
C-H Bend (CH₂)1465Medium

Comparative Analysis with Structurally Related Compounds

To better understand the contributions of the alkene and chloro-alkane moieties to the IR spectrum of this compound, we will compare its expected absorptions with the experimental data for 2-methyl-2-heptene and 2-chloroheptane.

Infrared Spectrum of 2-Methyl-2-heptene

2-Methyl-2-heptene contains the same trisubstituted alkene functional group as this compound but lacks the chlorine atom. Its IR spectrum is therefore representative of the alkene portion of our target molecule.

Functional GroupVibrational ModeObserved Wavenumber (cm⁻¹)Intensity
Alkene (Trisubstituted)=C-H Stretch~3020Medium
C=C Stretch~1675Medium
=C-H Out-of-plane Bend~815Strong
AlkaneC-H Stretch (sp³)2850 - 2960Strong
C-H Bend (CH₃ & CH₂)1375 - 1465Medium
Infrared Spectrum of 2-Chloroheptane

2-Chloroheptane provides a reference for the C-Cl stretching vibration and the overall appearance of a chloroalkane spectrum without the interference of alkene absorptions.

Functional GroupVibrational ModeObserved Wavenumber (cm⁻¹)Intensity
Alkyl HalideC-Cl Stretch600 - 800Medium to Strong
AlkaneC-H Stretch (sp³)2850 - 2960Strong
C-H Bend (CH₃ & CH₂)1375 - 1465Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following is a standard protocol for obtaining an IR spectrum of a liquid sample such as this compound using an ATR-FTIR spectrometer.

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application : Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal is completely covered.

  • Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for identifying the functional groups of an unknown compound from its infrared spectrum.

IR_Analysis_Workflow start Obtain IR Spectrum check_3000 Examine Region > 3000 cm⁻¹ start->check_3000 alkene_h =C-H Stretch Present (Alkene/Aromatic) check_3000->alkene_h Peak(s) Present no_alkene_h No Significant Peaks > 3000 cm⁻¹ (Likely Alkane only) check_3000->no_alkene_h No Peaks check_1600 Examine 1600-1700 cm⁻¹ Region alkene_h->check_1600 check_fingerprint Examine Fingerprint Region (600-1400 cm⁻¹) no_alkene_h->check_fingerprint alkene_c C=C Stretch Present (Confirms Alkene) check_1600->alkene_c Peak Present no_alkene_c No C=C Stretch check_1600->no_alkene_c No Peak alkene_c->check_fingerprint no_alkene_c->check_fingerprint ccl_stretch Strong Peak at 550-850 cm⁻¹ (Indicates C-Cl Stretch) check_fingerprint->ccl_stretch alkene_bend Peak at 800-840 cm⁻¹ (Trisubstituted Alkene Bend) check_fingerprint->alkene_bend final_id Identify Functional Groups ccl_stretch->final_id alkene_bend->final_id

Caption: Workflow for functional group identification using IR spectroscopy.

Conclusion

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its trisubstituted alkene and secondary alkyl chloride functional groups. By comparing its predicted spectrum with those of 2-methyl-2-heptene and 2-chloroheptane, specific regions of the spectrum can be attributed to each functional moiety. The C=C stretch around 1675 cm⁻¹ and the =C-H out-of-plane bend between 800-840 cm⁻¹ are indicative of the trisubstituted alkene, while a medium to strong absorption in the 550-850 cm⁻¹ range would confirm the presence of the C-Cl bond. This comparative guide provides a framework for the analysis and identification of this compound and related halogenated alkenes.

A Comparative Study of 6-Chloro-2-methylhept-2-ene and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical isomers is paramount. This guide provides a comparative analysis of 6-Chloro-2-methylhept-2-ene and its key isomers, offering insights into their synthesis, physicochemical properties, and spectroscopic characterization. The information presented herein is intended to serve as a foundational resource for further research and application development.

Introduction to this compound and its Isomers

This compound (C8H15Cl) is a halogenated alkene with several positional and geometric isomers.[1] These isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and potentially biological properties due to the varied placement of the chlorine atom and the methyl group, as well as the configuration of the double bond. A thorough understanding of these differences is crucial for applications in organic synthesis and medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are critical for predicting their behavior in various chemical and biological systems. While experimental data for these specific compounds are scarce in publicly available literature, computed properties from reputable databases provide valuable estimates. The following table summarizes key computed physicochemical properties for this compound and some of its isomers.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound This compound80325-37-7C8H15Cl146.663.6
Isomer 1 (E)-6-chloro-4-methylhept-2-eneNot AvailableC8H15Cl146.663.3
Isomer 2 4-Chloro-2-methylhept-2-eneNot AvailableC8H15Cl146.663.6
Isomer 3 3-Chloro-2-methyl-1-hepteneNot AvailableC8H15Cl146.66Not Available
Isomer 4 (E)-1-chloro-2-methyl-hept-2-ene74283-93-5C8H15Cl146.66Not Available
Isomer 5 3-Chloro-2-methylhept-2-eneNot AvailableC8H15Cl146.66Not Available

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and differentiation of isomers. Below are representative spectroscopic data tables for this compound and one of its isomers, (E)-6-chloro-4-methylhept-2-ene. These are predicted values based on established principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy
Compound NamePredicted ¹H NMR Chemical Shifts (ppm)
This compound 5.1 (t, 1H, CH =C), 4.0 (m, 1H, CH -Cl), 2.1 (q, 2H, CH ₂-C=C), 1.7 (s, 3H, CH ₃-C=C), 1.6 (s, 3H, CH ₃-C=C), 1.5 (d, 3H, CH ₃-CHCl), 1.4-1.6 (m, 2H, -CH ₂-)
(E)-6-chloro-4-methylhept-2-ene 5.4-5.6 (m, 2H, -CH =CH -), 4.1 (m, 1H, CH -Cl), 2.5 (m, 1H, CH -Me), 1.7 (d, 3H, =CH-CH ₃), 1.5 (d, 3H, CH ₃-CHCl), 1.3-1.5 (m, 2H, -CH ₂-), 0.9 (d, 3H, CH -CH ₃)
¹³C NMR Spectroscopy
Compound NamePredicted ¹³C NMR Chemical Shifts (ppm)
This compound 135 (C=C), 124 (C=C H), 60 (CHCl), 38 (CH₂), 35 (CH₂), 25 (CH₃), 22 (CH₃), 18 (CH₃)
(E)-6-chloro-4-methylhept-2-ene 132 (C=C), 128 (C=C), 62 (CHCl), 40 (CH), 35 (CH₂), 20 (CH₃), 18 (CH₃), 14 (CH₃)
Infrared (IR) Spectroscopy
Compound NamePredicted IR Absorption Bands (cm⁻¹)
This compound 3030 (C=C-H stretch), 2960-2850 (C-H stretch), 1670 (C=C stretch), 750 (C-Cl stretch)
(E)-6-chloro-4-methylhept-2-ene 3020 (C=C-H stretch), 2960-2850 (C-H stretch), 1665 (C=C stretch, trans), 965 (trans C-H bend), 740 (C-Cl stretch)
Mass Spectrometry (MS)
Compound NamePredicted Key Mass-to-Charge Ratios (m/z)
This compound 146/148 (M⁺, isotope pattern for Cl), 111 (M-Cl)⁺, 69 (C₅H₉)⁺
(E)-6-chloro-4-methylhept-2-ene 146/148 (M⁺, isotope pattern for Cl), 111 (M-Cl)⁺, 83 (C₆H₁₁)⁺

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound and its isomers.

Synthesis Protocol: General Method for Allylic Chlorination of 2-methylhept-2-ene

This protocol describes a general method for the synthesis of a mixture of chloro-2-methylhept-2-ene isomers via allylic chlorination.

Materials:

  • 2-methylhept-2-ene

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylhept-2-ene (1 equivalent) in CCl₄.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to separate the isomers.

Characterization Protocol

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Analysis: The retention times and mass fragmentation patterns will allow for the identification and differentiation of the isomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃).

  • Instruments: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz).

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will be used to elucidate the exact structure of each isomer.

3. Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

  • Analysis: The presence of characteristic absorption bands for C=C, C-H (alkenyl and alkyl), and C-Cl bonds will confirm the functional groups present in the molecules.

Visualizing Synthesis and Workflow

To better illustrate the relationships and processes involved, the following diagrams are provided.

Synthesis_Pathway 2-methylhept-2-ene 2-methylhept-2-ene NCS NCS, BPO, CCl4 2-methylhept-2-ene->NCS Isomer_Mix Mixture of Chloro-2-methylhept-2-ene Isomers NCS->Isomer_Mix Separation Chromatography / Distillation Isomer_Mix->Separation Isomer1 This compound Separation->Isomer1 Isomer2 4-Chloro-2-methylhept-2-ene Separation->Isomer2 Isomer3 Other Isomers Separation->Isomer3

Caption: Plausible synthetic pathway for isomers of Chloro-2-methylhept-2-ene.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification GC-MS GC-MS Purification->GC-MS Purity & ID NMR NMR Purification->NMR Structure Elucidation IR IR Purification->IR Functional Groups

Caption: General experimental workflow for synthesis and characterization.

Concluding Remarks

This guide provides a foundational comparative overview of this compound and its isomers. The provided data, while largely predictive, serves as a valuable starting point for researchers. The detailed experimental protocols offer a practical framework for the synthesis and characterization of these compounds. Further experimental validation is necessary to confirm the presented data and to explore the full potential of these molecules in various scientific and industrial applications.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 6-Chloro-2-methylhept-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 6-Chloro-2-methylhept-2-ene derivatives, a class of halogenated organic compounds with potential applications in synthesis and drug discovery.

This guide delves into the experimental protocols of each technique, presents a quantitative comparison of their performance, and offers visual representations of the structure validation workflow. The objective is to equip researchers with the knowledge to select the most appropriate method for their specific needs, ensuring the unequivocal confirmation of molecular identity and stereochemistry.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it provides precise atomic coordinates, bond lengths, and bond angles.[1][3]

Experimental Protocol:
  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the this compound derivative.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. The crystal should ideally be 0.1-0.3 mm in each dimension.

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR spectroscopy and mass spectrometry offer crucial information about the molecule's structure in solution and its elemental composition, respectively.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule in solution.[5][6] For this compound derivatives, ¹H and ¹³C NMR are fundamental.

Experimental Protocol:
  • Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals from the ¹H and ¹³C nuclei are detected.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.[7][8]

Experimental Protocol:
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Interpretation: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a characteristic feature.

Performance Comparison

The choice of technique for structure validation depends on several factors, including the nature of the sample, the information required, and the available resources. The following table summarizes the key performance indicators for each method in the context of analyzing this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained 3D structure, bond lengths, bond angles, stereochemistryConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental formula, fragmentation pattern
Sample Amount ~0.1 mg (for a good crystal)1-10 mg< 1 mg
Resolution Atomic resolution (~1 Å)Not directly comparable; provides detailed connectivityHigh mass accuracy (ppm level)
Key Advantage Unambiguous 3D structure determinationProvides structural information in a biologically relevant state (solution)High sensitivity and determination of molecular formula
Key Limitation Requires a single crystal of sufficient quality and sizeCan be difficult to interpret for complex molecules; does not provide absolute 3D structure aloneDoes not provide detailed 3D structural information
Illustrative Data for a this compound Derivative R-factor: 0.045, Resolution: 1.2 ŹH NMR (CDCl₃, 400 MHz) δ: 5.15 (t, 1H), 4.05 (m, 1H), 2.10 (q, 2H), 1.70 (s, 3H), 1.65 (s, 3H), 1.50 (d, 3H), 1.40 (m, 2H)m/z: 162.101 (M⁺, C₈H₁₅³⁵Cl), 164.098 (M+2, C₈H₁₅³⁷Cl)

Visualizing the Workflow

The following diagrams illustrate the general workflow for structure validation using each technique.

xray_workflow cluster_sample Sample Preparation cluster_analysis Data Analysis cluster_result Result Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure 3D Molecular Structure Refinement->FinalStructure

X-ray Crystallography Workflow

nmr_workflow cluster_sample Sample Preparation cluster_analysis Data Analysis cluster_result Result Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution DataAcquisition NMR Data Acquisition (1D & 2D) Dissolution->DataAcquisition SpectralProcessing Spectral Processing DataAcquisition->SpectralProcessing StructureElucidation Structure Elucidation SpectralProcessing->StructureElucidation Connectivity Molecular Connectivity & Stereochemistry StructureElucidation->Connectivity

NMR Spectroscopy Workflow

ms_workflow cluster_sample Sample Preparation cluster_analysis Data Analysis cluster_result Result Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification SampleIntroduction Sample Introduction Purification->SampleIntroduction Ionization Ionization SampleIntroduction->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum (Molecular Weight & Fragmentation) Detection->MassSpectrum

Mass Spectrometry Workflow

Conclusion

For the definitive structural validation of this compound derivatives, X-ray crystallography is the gold standard, providing an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR confirms the molecular structure and stereochemistry in solution, a state often more relevant to biological activity, while mass spectrometry provides rapid confirmation of the molecular weight and elemental composition. The integrated application of these three powerful analytical techniques provides the highest level of confidence in the structure and purity of novel chemical entities, a critical requirement in modern chemical research and drug development.

References

Reactivity Profile: A Comparative Analysis of 6-Chloro-2-methylhept-2-ene in Haloalkene Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 6-Chloro-2-methylhept-2-ene alongside other structurally relevant haloalkenes. By examining its anticipated behavior in nucleophilic substitution and elimination reactions, this document aims to provide a predictive framework for its application in synthetic chemistry and drug development, supported by established principles and experimental data from analogous compounds.

Introduction to Haloalkene Reactivity

The reactivity of haloalkenes is primarily governed by the structure of the alkyl group and the nature of the halogen. Key reaction pathways include nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). The structure of this compound, featuring a chlorine atom on a tertiary carbon that is also in an allylic position, suggests a high propensity for reactions proceeding through a carbocation intermediate, namely Sₙ1 and E1 pathways.

Comparative Reactivity Analysis

Due to the limited availability of specific experimental data for this compound, this comparison draws upon data from structurally analogous haloalkenes to predict its reactivity. The key structural features of this compound influencing its reactivity are:

  • Tertiary Halide: The chlorine atom is attached to a tertiary carbon, which favors the formation of a relatively stable tertiary carbocation. This steric hindrance around the reaction center generally disfavors the bimolecular Sₙ2 mechanism.[1]

  • Allylic System: The carbon-chlorine bond is adjacent to a carbon-carbon double bond. This allylic arrangement allows for resonance stabilization of the resulting carbocation, further promoting Sₙ1 and E1 reactions.[2][3][4][5]

The combination of these two features suggests that this compound will be highly reactive under conditions that favor carbocation formation.

Data Presentation: A Comparative Overview

The following table summarizes the expected reactivity of this compound in comparison to other representative haloalkenes.

Compound Structure Classification Favored Reaction(s) Relative Reactivity (Predicted/Observed) Key Factors
This compound Tertiary, AllylicSₙ1, E1Very HighTertiary carbocation, Resonance stabilization
tert-Butyl chloride TertiarySₙ1, E1HighStable tertiary carbocation
Allyl chloride Primary, AllylicSₙ1, Sₙ2HighResonance-stabilized carbocation (Sₙ1), Less hindered for Sₙ2
2-Chloropropane SecondarySₙ1, Sₙ2, E1, E2ModerateCompetes between pathways
1-Chloropropane PrimarySₙ2LowFavors bimolecular substitution

Reaction Pathways and Mechanistic Considerations

For this compound, the predominant reaction mechanisms are expected to be Sₙ1 and E1, which proceed through a common carbocation intermediate. The ratio of substitution to elimination products is highly dependent on the reaction conditions.

G Competing Sₙ1 and E1 Pathways for this compound sub This compound int Tertiary Allylic Carbocation Intermediate sub->int Ionization (Rate-determining) sn1_prod Sₙ1 Product (Substitution) int->sn1_prod Nucleophilic Attack e1_prod E1 Product (Elimination) int->e1_prod Deprotonation reagents Solvent (e.g., EtOH, H₂O) Weak Nucleophile/Base G Experimental Workflow for Solvolysis Kinetics A Prepare Solvent Mixture (e.g., 50:50 EtOH/H₂O) B Equilibrate Solvent with Indicator in Constant Temperature Bath A->B C Initiate Reaction by Adding This compound B->C D Monitor Reaction Progress via Indicator Color Change C->D E Titrate with Standardized NaOH at Timed Intervals D->E F Record Time and Volume of NaOH E->F G Plot ln[Haloalkene] vs. Time to Determine Rate Constant F->G

References

Gas Chromatography Retention Time of 6-Chloro-2-methylhept-2-ene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the gas chromatographic behavior of 6-Chloro-2-methylhept-2-ene through comparative data with structurally similar compounds and a detailed experimental protocol.

Comparative Data of Structurally Similar Compounds

The retention time of a compound in gas chromatography is primarily influenced by its volatility (boiling point) and its interaction with the stationary phase of the GC column. Generally, for a given stationary phase, compounds with lower boiling points will elute earlier (have shorter retention times) than compounds with higher boiling points.

The table below presents the boiling points of this compound and several related C7 and C8 compounds. This data allows for an educated estimation of the elution order of this compound.

CompoundMolecular FormulaBoiling Point (°C)Structural Features
This compound C8H15ClNot availableAlkene, Halogenated
2-Methyl-2-hepteneC8H16122Alkene
1-OcteneC8H16121-123[1][2][3]Alkene
n-OctaneC8H18125-127[4][5][6][7]Alkane
3-ChloroheptaneC7H15Cl150-152.39[8][9][10]Halogenated Alkane
1-ChloroheptaneC7H15Cl159-161[11][12][13][14][15]Halogenated Alkane

Based on these comparisons, this compound, with a C8 backbone, a double bond, and a chlorine atom, is expected to have a boiling point higher than its non-halogenated counterparts (2-methyl-2-heptene, 1-octene, and n-octane) but likely lower than the saturated chloroalkanes of a similar carbon number. The presence of the chlorine atom increases the molecular weight and polarity, leading to a higher boiling point compared to the simple alkenes and alkanes. Therefore, its retention time on a non-polar or semi-polar GC column would be expected to be longer than that of the C8 hydrocarbons but shorter than that of more polar or higher molecular weight chlorinated compounds.

Experimental Protocol for Gas Chromatography

The following is a detailed, representative methodology for the analysis of volatile halogenated hydrocarbons like this compound using gas chromatography.

Objective: To separate and identify volatile halogenated hydrocarbons from a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary GC Column: A medium polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent), is a suitable choice for resolving a range of volatile organic compounds, including halogenated alkenes.

  • Autosampler for automated injection.

  • Data acquisition and processing software.

Reagents and Materials:

  • High-purity carrier gas (e.g., Helium, Nitrogen, or Hydrogen).

  • High-purity makeup gas for the detector (if required).

  • High-purity air and hydrogen for FID.

  • Appropriate organic solvent for sample dilution (e.g., hexane or dichloromethane, GC grade).

  • Reference standards of the analyte(s) of interest.

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the analyte.

    • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the volatile components.

    • Dilute the sample or extract to an appropriate concentration with a suitable solvent.

    • Transfer the prepared sample to a 2 mL autosampler vial and cap securely.

  • GC Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection Mode: Split or splitless, depending on the expected analyte concentration. A split injection is suitable for higher concentrations, while splitless is used for trace analysis.

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/minute to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/minute.

    • Detector (FID):

      • Temperature: 280 °C

      • Hydrogen Flow: 30 mL/minute

      • Air Flow: 300 mL/minute

      • Makeup Gas (Helium or Nitrogen): 25 mL/minute

    • Detector (MS - if used):

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-400

  • Analysis:

    • Run a blank solvent injection to ensure the system is clean.

    • Inject a series of calibration standards to establish a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time to that of a known standard.

    • If using a mass spectrometer, confirm the identity of the peak by comparing its mass spectrum to a reference spectrum.

    • Quantify the amount of the analyte in the sample using the calibration curve.

Visualizing the Process

To further clarify the experimental workflow and the principles of gas chromatography, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Vial Autosampler Vial Extraction->Vial Injector Injector Vial->Injector Injection Column GC Column (in Oven) Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC analysis.

GC_Principles Analyte Analyte Properties BoilingPoint Boiling Point (Volatility) Analyte->BoilingPoint Polarity Polarity Analyte->Polarity RetentionTime Retention Time BoilingPoint->RetentionTime Polarity->RetentionTime GC_Params GC Parameters StationaryPhase Stationary Phase (Column Polarity) GC_Params->StationaryPhase Temperature Oven Temperature GC_Params->Temperature FlowRate Carrier Gas Flow Rate GC_Params->FlowRate StationaryPhase->RetentionTime Temperature->RetentionTime FlowRate->RetentionTime

Caption: Factors influencing GC retention time.

References

Purity Assessment of 6-Chloro-2-methylhept-2-ene: A Comparative Guide to HPLC and GC-FID Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates and final compounds is paramount. 6-Chloro-2-methylhept-2-ene, a halogenated alkene, serves as a crucial building block in various synthetic pathways. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Analytical Approaches

The choice of analytical methodology for purity determination is critical and depends on the physicochemical properties of the analyte and potential impurities. This compound is a semi-volatile organic compound, making it amenable to analysis by both HPLC and GC.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase (RP-HPLC) method is most suitable. Detection can be challenging due to the lack of a strong UV-absorbing chromophore, often necessitating the use of low UV wavelengths or alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

  • Gas Chromatography (GC): An ideal technique for volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Flame Ionization Detection (FID) is a robust and universally responsive detector for hydrocarbons, providing high sensitivity. For halogenated compounds, an Electron Capture Detector (ECD) can also offer exceptional sensitivity.

Experimental Protocols

Detailed methodologies for both a proposed RP-HPLC method and a standard GC-FID method are presented below. These protocols are designed to provide a robust starting point for method development and validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed method is based on common practices for the analysis of volatile organic compounds.

Parameter Condition
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 210 nm
Sample Preparation Accurately weigh ~50 mg of this compound and dissolve in 50 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a standard approach for the analysis of halogenated hydrocarbons.

Parameter Condition
Instrument Gas Chromatograph with FID
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min)
Detector Temperature 300°C
Sample Preparation Accurately weigh ~50 mg of this compound and dissolve in 50 mL of Hexane to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Workflow for Purity Assessment and Method Comparison

The following diagram illustrates the logical workflow for assessing the purity of this compound and comparing the performance of the HPLC and GC-FID methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Comparison Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile Sample->Prep_HPLC Prep_GC Dissolve in Hexane Sample->Prep_GC HPLC RP-HPLC Analysis Prep_HPLC->HPLC GC GC-FID Analysis Prep_GC->GC Data_HPLC HPLC Chromatogram (Peak Integration) HPLC->Data_HPLC Data_GC GC Chromatogram (Peak Integration) GC->Data_GC Purity_HPLC Purity Profile (HPLC) Data_HPLC->Purity_HPLC Purity_GC Purity Profile (GC) Data_GC->Purity_GC Comparison Method Performance Comparison Purity_HPLC->Comparison Purity_GC->Comparison

Caption: Workflow for Purity Assessment of this compound.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance characteristics of the two analytical methods.

Performance Metric RP-HPLC GC-FID Comments
Limit of Detection (LOD) ~5 µg/mL~0.1 µg/mLGC-FID generally offers superior sensitivity for volatile hydrocarbons.
Limit of Quantification (LOQ) ~15 µg/mL~0.5 µg/mLReflects the higher sensitivity of the GC-FID method.
Linearity (R²) >0.998>0.999Both methods demonstrate excellent linearity over a typical concentration range.
Precision (%RSD, n=6) < 2.0%< 1.5%GC with autosamplers often provides slightly better injection precision.
Accuracy/Recovery 98-102%99-103%Both methods are capable of high accuracy and recovery.
Analysis Time ~15 min~20 minRuntimes are comparable, but can be optimized for either technique.

Hypothetical Purity Analysis

A hypothetical batch of this compound was analyzed by both methods to determine its purity and impurity profile.

Compound Retention Time (HPLC) Area % (HPLC) Retention Time (GC) Area % (GC)
2-methylhept-2-ene (Starting Material)5.8 min0.25%7.2 min0.28%
This compound 8.2 min 99.5% 10.5 min 99.4%
Positional Isomer9.1 min0.15%11.1 min0.18%
Di-chlorinated byproduct11.5 min0.10%13.8 min0.14%

Comparison and Recommendations

Both RP-HPLC and GC-FID are viable methods for the purity assessment of this compound, each with distinct advantages.

RP-HPLC:

  • Advantages:

    • Well-suited for less volatile or thermally labile impurities.

    • Non-destructive, allowing for fraction collection if needed.

  • Disadvantages:

    • Potentially lower sensitivity for the target analyte due to the lack of a strong chromophore.

    • Solvent consumption can be higher compared to modern GC methods.

GC-FID:

  • Advantages:

    • High sensitivity and a wide linear range for hydrocarbons.

    • Excellent resolution for separating volatile isomers and byproducts.

    • Robust and widely available technology.

  • Disadvantages:

    • Not suitable for non-volatile or thermally unstable impurities.

    • Requires the sample to be volatile.

For routine purity assessment of this compound, GC-FID is the recommended method due to its superior sensitivity, high resolution for volatile impurities, and robustness. The ability to detect low levels of starting material, isomers, and over-chlorinated byproducts is critical for quality control.

The RP-HPLC method serves as a valuable orthogonal technique. It is particularly useful for confirming the purity results obtained by GC and for analyzing any potential non-volatile impurities that would not be detected by GC. Employing both methods during method validation and for the analysis of key batches provides a comprehensive and reliable assessment of the compound's purity.

Spectroscopic Evolution: A Comparative Analysis of 6-Chloro-2-methylhept-2-ene and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of the chlorinated alkene, 6-Chloro-2-methylhept-2-ene, and its precursors, 6-methylhept-5-en-2-one and 6-methylhept-5-en-2-ol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the spectral changes that occur during the synthesis of this halogenated organic molecule.

Disclaimer: As of the time of this publication, experimental spectroscopic data for the final product, this compound, is not publicly available. Therefore, this guide presents a comparative analysis based on the detailed experimental data of its precursors and a theoretical prediction of the spectroscopic characteristics of the final compound based on established chemical principles.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 6-methylhept-5-en-2-one. The first step involves the reduction of the ketone to the corresponding secondary alcohol, 6-methylhept-5-en-2-ol. The subsequent step is the chlorination of this alcohol to yield the target compound, this compound.

6-methylhept-5-en-2-one 6-methylhept-5-en-2-one 6-methylhept-5-en-2-ol 6-methylhept-5-en-2-ol 6-methylhept-5-en-2-one->6-methylhept-5-en-2-ol Reduction (e.g., NaBH4) This compound This compound 6-methylhept-5-en-2-ol->this compound Chlorination (e.g., SOCl2)

Caption: Synthetic route to this compound.

Spectroscopic Data of Precursors

The following tables summarize the key spectroscopic data for the precursors of this compound.

Table 1: ¹H NMR Spectroscopic Data of Precursors

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
6-methylhept-5-en-2-one 5.07t1HCH =C(CH₃)₂
2.46t2HCH ₂-C=O
2.25q2HCH ₂-CH=C
2.13s3HCH ₃-C=O
1.68s3H=C(CH ₃)₂
1.60s3H=C(CH ₃)₂
6-methylhept-5-en-2-ol [1][2]5.12t1HCH =C(CH₃)₂
3.79m1HCH -OH
2.10 - 1.95m2HCH ₂-CH=C
1.68s3H=C(CH ₃)₂
1.60s3H=C(CH ₃)₂
1.55 - 1.40m2HCH-CH ₂-CH₂
1.19d3HCH ₃-CH(OH)

Table 2: ¹³C NMR Spectroscopic Data of Precursors

CompoundChemical Shift (δ) ppmAssignment
6-methylhept-5-en-2-one [3]208.5C =O
132.6(C H₃)₂C =CH
122.9(CH₃)₂C=C H
43.7C H₂-C=O
29.8C H₃-C=O
25.7=C(C H₃)₂
22.6C H₂-CH=C
17.6=C(C H₃)₂
6-methylhept-5-en-2-ol [1]132.0(C H₃)₂C =CH
124.0(CH₃)₂C=C H
67.8C H-OH
38.9CH-C H₂-CH₂
25.7=C(C H₃)₂
23.4C H₃-CH(OH)
22.1C H₂-CH=C
17.7=C(C H₃)₂

Table 3: IR Spectroscopic Data of Precursors

CompoundFrequency (cm⁻¹)Functional Group
6-methylhept-5-en-2-one [3]~2970-2850C-H stretch (alkane)
~1715C=O stretch (ketone)
~1670C=C stretch (alkene)
6-methylhept-5-en-2-ol [1][4]~3350 (broad)O-H stretch (alcohol)
~2970-2850C-H stretch (alkane)
~1670C=C stretch (alkene)
~1120C-O stretch (secondary alcohol)

Table 4: Mass Spectrometry Data of Precursors

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
6-methylhept-5-en-2-one 126111, 83, 69, 58, 43
6-methylhept-5-en-2-ol [1]128110, 95, 81, 69, 55, 43

Predicted Spectroscopic Changes for this compound

The conversion of 6-methylhept-5-en-2-ol to this compound would result in predictable changes in its spectroscopic signatures.

  • ¹H NMR: The most significant change would be the disappearance of the broad hydroxyl proton signal and the upfield shift of the proton on the carbon bearing the substituent. The methine proton (-CH-OH) signal at ~3.79 ppm would be replaced by a methine proton signal (-CH-Cl) shifted downfield to approximately 4.0-4.5 ppm due to the deshielding effect of the chlorine atom. The adjacent methyl and methylene protons would also experience a downfield shift.

  • ¹³C NMR: The carbon attached to the hydroxyl group (at ~67.8 ppm) would be significantly shifted downfield to the range of 50-65 ppm upon substitution with chlorine, which is a characteristic shift for a carbon bonded to a chlorine atom.

  • IR Spectroscopy: The broad O-H stretching band around 3350 cm⁻¹ and the C-O stretching band around 1120 cm⁻¹ characteristic of the alcohol would be absent in the spectrum of the final product. A new C-Cl stretching band would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak would shift from m/z 128 for the alcohol to m/z 146 and 148 for the chlorinated product, reflecting the molecular weight of C₈H₁₅Cl and the isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of HCl (m/z 36) and other characteristic alkyl fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for separation and identification of the components. Electron ionization (EI) at 70 eV is a common method for generating ions.

Logical Workflow for Spectroscopic Comparison

The process of comparing the spectroscopic data of a product with its precursors follows a logical progression to confirm the chemical transformation.

cluster_0 Precursor 1: 6-methylhept-5-en-2-one cluster_1 Precursor 2: 6-methylhept-5-en-2-ol cluster_2 Product: this compound P1_NMR ¹H & ¹³C NMR P2_NMR ¹H & ¹³C NMR P1_NMR->P2_NMR Disappearance of C=O Appearance of CH-OH & OH P1_IR IR Spectroscopy P2_IR IR Spectroscopy P1_IR->P2_IR Disappearance of C=O stretch Appearance of O-H & C-O stretch P1_MS Mass Spectrometry P2_MS Mass Spectrometry P1_MS->P2_MS Change in M+ and fragmentation Prod_NMR ¹H & ¹³C NMR (Predicted) P2_NMR->Prod_NMR Disappearance of OH Downfield shift of CH-X Prod_IR IR Spectroscopy (Predicted) P2_IR->Prod_IR Disappearance of O-H & C-O stretch Appearance of C-Cl stretch Prod_MS Mass Spectrometry (Predicted) P2_MS->Prod_MS Change in M+ and fragmentation Isotopic pattern for Cl Confirmation Confirmation of Transformation Prod_NMR->Confirmation Prod_IR->Confirmation Prod_MS->Confirmation

Caption: Workflow for spectroscopic comparison.

References

A Comparative Analysis of the Biological Activity of Chlorinated Monoterpene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of chlorinated monoterpene analogs, with a focus on their cytotoxic and antimicrobial properties. Due to a lack of publicly available data on the specific biological activity of 6-Chloro-2-methylhept-2-ene and its direct analogs, this comparison is based on structurally related chlorinated monoterpenes and their non-chlorinated counterparts. The information herein is intended to provide a baseline understanding and guide future research in this area.

Cytotoxicity of Halogenated and Non-Halogenated Monoterpenes

The following table summarizes the cytotoxic activity (IC50 values) of various monoterpenes against different cancer cell lines. The data is compiled from multiple studies to facilitate a comparative assessment.

CompoundStructureCell LineIC50 (µM)Reference
Halogenated Monoterpenes (from Plocamium cartilagineum)
(1R,2R,4R,5R)-1,2,5-trichloro-4-(E)-dichlorovinyl-1,5-dimethylcyclohexaneCyclicCT26 (Colon Adenocarcinoma)>262[1]
SW480 (Colon Adenocarcinoma)131[1]
HeLa (Cervical Adenocarcinoma)>262[1]
SkMel28 (Malignant Melanoma)>262[1]
(1R,2S,3E,5R)-1,2-dichloro-3-dichlorovinyl-5-vinyl-1,5-dimethylcyclohexaneCyclicCT26 (Colon Adenocarcinoma)>262[1]
SW480 (Colon Adenocarcinoma)>262[1]
HeLa (Cervical Adenocarcinoma)>262[1]
SkMel28 (Malignant Melanoma)>262[1]
Acyclic Monoterpenes and Derivatives
GeraniolAcyclic AlcoholColo-205 (Colon Cancer)20[2]
Geranyl AcetateAcyclic EsterColo-205 (Colon Cancer)30[2]
CitronellolAcyclic AlcoholP388 (Murine Leukemia)38.49 µg/mL[3]
Citronellyl CaproateAcyclic EsterP388 (Murine Leukemia)10.63 µg/mL[3][4]
Antimicrobial Activity

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (e.g., chlorinated monoterpene analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of chlorinated monoterpenes, leading to apoptosis.

Cytotoxicity_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome ChlorinatedMonoterpene Chlorinated Monoterpene MembraneDamage Membrane Perturbation ChlorinatedMonoterpene->MembraneDamage ROS ↑ Reactive Oxygen Species (ROS) MembraneDamage->ROS MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction CaspaseActivation Caspase Activation MitoDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

References

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-2-methylhept-2-ene (CAS No. 80325-37-7). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Summary

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is imperative to handle this compound with appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile rubber gloves. For extended contact or splash risk, consider double gloving or using thicker, chemical-resistant gloves (e.g., Viton).[2]To prevent skin contact and irritation.[1]
Eye & Face Protection ANSI-approved chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[2]To protect eyes from splashes and vapors, preventing serious irritation.[1]
Skin & Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities or when transferring the chemical.[2]To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as specified in the table above.

    • Have a spill kit readily available, containing absorbent materials.

    • Prepare a designated and properly labeled waste container for halogenated organic waste.[3]

  • Handling :

    • Don all required PPE before handling the chemical.

    • Conduct all work, including transfers and reactions, within the chemical fume hood to minimize inhalation exposure.[2]

    • Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, given the flammable nature of the compound.[1]

    • Keep the container tightly closed when not in use to prevent the escape of vapors.[1]

  • In Case of a Spill :

    • For small spills, use absorbent pads to soak up the material. Place the used pads in a sealed, labeled container for hazardous waste disposal.

    • In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[3][4]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this can complicate and increase the cost of disposal.[5]

  • Container Management :

    • Keep the waste container securely closed at all times, except when adding waste.[4]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[2]

  • Final Disposal :

    • Dispose of the waste through your institution's hazardous waste management program.[1]

    • Ensure the hazardous waste tag is accurately filled out with all chemical constituents and their approximate percentages.[5]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment handle_work Conduct Work in Fume Hood prep_ppe->handle_work prep_hood Verify Chemical Fume Hood Operation prep_hood->handle_work prep_spill Prepare Spill Kit prep_spill->handle_work prep_waste Designate Halogenated Waste Container prep_waste->handle_work handle_tools Use Non-Sparking Tools & Ground Equipment handle_work->handle_tools handle_close Keep Container Tightly Closed handle_tools->handle_close disp_segregate Segregate Halogenated Waste handle_close->disp_segregate disp_container Manage Waste Container disp_segregate->disp_container disp_program Dispose via Hazardous Waste Program disp_container->disp_program

Caption: Workflow for the safe handling and disposal of this compound.

References

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